Ac-IEPD-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H34N4O9 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H34N4O9/c1-4-12(2)19(23-13(3)28)21(34)25-15(7-8-17(29)30)22(35)26-9-5-6-16(26)20(33)24-14(11-27)10-18(31)32/h11-12,14-16,19H,4-10H2,1-3H3,(H,23,28)(H,24,33)(H,25,34)(H,29,30)(H,31,32)/t12-,14-,15-,16-,19-/m0/s1 |
InChI Key |
JFFGRTYAQZRQMF-RWBKLUSOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ac-IEPD-CHO
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Ac-IEPD-CHO Activity
Ac-N-acetyl-isoleucyl-glutamyl-prolyl-aspartyl-aldehyde, commonly abbreviated as this compound, is a synthetic tetrapeptide aldehyde that functions as a potent, reversible inhibitor of specific serine proteases. Its primary mechanism of action is the competitive inhibition of granzyme B and the initiator caspase, caspase-8. By targeting these key enzymes, this compound effectively modulates critical cellular pathways, most notably the induction of apoptosis, or programmed cell death.
The inhibitory activity of this compound is conferred by the aldehyde functional group, which interacts with the active site of the target protease. This interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The peptide sequence (IEPD) mimics the natural substrate recognition motif of its target enzymes, thereby directing the inhibitor to the active site.
This compound's primary targets are:
-
Granzyme B: A serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Granzyme B is a key mediator of targeted cell killing by the immune system. Once introduced into a target cell, it can initiate apoptosis through multiple pathways, including the direct activation of caspases.
-
Caspase-8: An initiator caspase that plays a central role in the extrinsic apoptosis pathway. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment and dimerization of pro-caspase-8, resulting in its activation. Active caspase-8 then initiates a downstream caspase cascade, culminating in the execution of apoptosis.
-
Other Caspases: While primarily targeting caspase-8, this compound has also been shown to inhibit other caspases, such as caspase-7, albeit with a lower affinity.[1] This suggests a degree of promiscuity, which is common among peptide-based caspase inhibitors.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against several key proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger interaction and more potent inhibition.
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) |
| Granzyme B | This compound | 80 nM[1][2] |
| Caspase-7 | This compound | 550 nM[1] |
| Caspase-8 | This compound | Not explicitly quantified in the provided search results. |
Signaling Pathways and Mechanism of Inhibition
This compound exerts its biological effects by intervening in specific signaling cascades. The following diagrams illustrate the extrinsic apoptosis pathway and the point of inhibition by this compound.
Caption: The extrinsic apoptosis pathway initiated by death ligand binding and inhibited by this compound.
Caption: A generalized workflow for determining the inhibitory activity of this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against granzyme B and caspase-8. These are based on commercially available assay kits and established methodologies.
Granzyme B Inhibition Assay
Objective: To determine the inhibitory constant (Ki) or IC50 value of this compound for granzyme B.
Materials:
-
Recombinant human granzyme B
-
Fluorogenic granzyme B substrate (e.g., Ac-IEPD-AFC or Ac-IETD-AFC)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% glycerol, 10 mM DTT, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Dilute the recombinant granzyme B to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the serially diluted this compound.
-
Include control wells with assay buffer only (for blank) and enzyme with no inhibitor (for maximum activity).
-
Add the diluted granzyme B to all wells except the blank.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
The Ki value can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Caspase-8 Inhibition Assay
Objective: To determine the inhibitory constant (Ki) or IC50 value of this compound for caspase-8.
Materials:
-
Recombinant human caspase-8
-
Fluorogenic caspase-8 substrate (e.g., Ac-IETD-AFC)
-
This compound
-
Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the fluorogenic substrate in caspase assay buffer.
-
Activate the recombinant pro-caspase-8 according to the manufacturer's instructions (often involves incubation with granzyme B or another activating protease).
-
Prepare a serial dilution of this compound in caspase assay buffer.
-
-
Assay Setup:
-
Follow the same setup as the granzyme B assay, adding serially diluted this compound, controls, and activated caspase-8 to the wells of a 96-well plate.
-
Pre-incubate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the caspase-8 substrate.
-
Measure the fluorescence kinetically at 37°C.
-
-
Data Analysis:
-
Analyze the data as described for the granzyme B inhibition assay to determine the IC50 and/or Ki value for caspase-8.
-
Conclusion
This compound is a valuable research tool for studying the roles of granzyme B and caspase-8 in apoptosis and other cellular processes. Its mechanism of action as a reversible, competitive inhibitor allows for the controlled modulation of these key proteases. The provided quantitative data and experimental protocols serve as a guide for researchers and drug development professionals in utilizing this compound to investigate the intricacies of programmed cell death and its implications in health and disease. Further research is warranted to precisely determine the inhibitory constant of this compound for caspase-8 to provide a more complete understanding of its selectivity and potency.
References
The chemical structure and properties of Ac-IEPD-CHO.
An In-depth Technical Guide to Ac-IEPD-CHO
Introduction
This compound, also known as Granzyme B Inhibitor IV or Caspase-8 Inhibitor III, is a synthetic, cell-permeable tetrapeptide aldehyde.[1][2] It is a potent and reversible inhibitor of the serine protease Granzyme B and specific members of the caspase family, particularly caspase-8 and caspase-7.[2][3][4][5] Its ability to block key enzymatic steps in apoptotic pathways makes it an invaluable tool for researchers in cell biology, immunology, and drug development to investigate the mechanisms of programmed cell death. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.
Chemical Structure and Properties
This compound is a peptide mimetic with the sequence N-acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-aldehyde. The C-terminal aldehyde group is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine of caspases or the serine of Granzyme B.
Chemical and Physical Data
The key chemical and physical properties of this compound are summarized below for easy reference.
| Identifier | Value | Source |
| IUPAC Name | (4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[2-[[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | [1] |
| Molecular Formula | C22H34N4O9 | [6][7][8] |
| Molecular Weight | 498.53 g/mol | [2][4][6][7] |
| CAS Number | 352520-90-2 | [3][6] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL or 100 mg/mL) | [6] |
| Purity | Typically >95% (HPLC) |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Condition | Duration | Notes | Source |
| Solid Powder | Up to 1 year at -20°C; Up to 2 years at -80°C | Store under desiccating conditions. | [6] |
| In DMSO (Stock Solution) | 1 month at -20°C; 6 months at -80°C | Aliquot to prevent repeated freeze-thaw cycles. Use newly opened, hygroscopic DMSO for best results. | [3][6] |
Biological Activity and Mechanism of Action
This compound is a selective, reversible inhibitor of proteases that play critical roles in apoptosis. Its primary targets are Granzyme B and initiator/effector caspases.
Inhibitory Activity
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates higher potency.
| Target Enzyme | Inhibition Constant (Ki) | Source |
| Granzyme B | 80 nM | [3][4] |
| Caspase-7 | 550 nM | [4] |
| Caspase-8 | Inhibitory activity confirmed, specific Ki not consistently reported. | [2][3] |
Note: The terms IC50 and Ki are related but distinct. IC50 is the concentration of an inhibitor that reduces an enzymatic or biological response by 50% and is dependent on experimental conditions.[9] Ki is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[10][11][12]
Mechanism of Action
This compound functions by targeting key proteases in the extrinsic and cytotoxic T-lymphocyte (CTL)-mediated apoptotic pathways.
-
Granzyme B Pathway: Cytotoxic T-lymphocytes and Natural Killer (NK) cells release perforin (B1180081) and granzymes to eliminate target cells, such as virus-infected or tumor cells. Perforin forms pores in the target cell membrane, allowing Granzyme B to enter the cytoplasm.[13] Granzyme B can then initiate apoptosis through two main routes:
-
Direct Caspase Activation: Granzyme B directly cleaves and activates effector caspases, such as caspase-3 and caspase-7.[13]
-
Mitochondrial Pathway: Granzyme B cleaves the BH3-only protein Bid into its truncated form, tBid. tBid translocates to the mitochondria, inducing the release of cytochrome c, which leads to the formation of the apoptosome and activation of caspase-9.[14]
-
-
Caspase-8 Pathway (Extrinsic Apoptosis): This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[15] Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then directly activates effector caspases (caspase-3, -7) or cleaves Bid to engage the mitochondrial pathway.[15][16]
This compound, by inhibiting Granzyme B and caspase-8, effectively blocks these signaling cascades at critical upstream points, preventing the activation of downstream executioner caspases and halting the apoptotic process.
Experimental Protocols
This compound is commonly used as a negative control or a mechanistic probe in apoptosis studies. Below are detailed protocols for its application in two key experimental assays.
Caspase Activity Assay (Colorimetric)
This assay quantifies the activity of specific caspases (e.g., caspase-3) in cell lysates by measuring the cleavage of a colorimetric substrate.
Principle: Active caspases in the cell lysate cleave a synthetic peptide substrate (e.g., Ac-DEVD-pNA for caspase-3), releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to caspase activity and can be measured by absorbance at 405 nm.[17]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and culture overnight.
-
Pre-treat one set of cells with an appropriate concentration of this compound (e.g., 20-50 µM) for 1-2 hours. This will serve as the inhibited control.
-
Induce apoptosis in treated and untreated cells using a known stimulus (e.g., staurosporine, TNF-α). Include an uninduced (negative) control group.[17][18]
-
Incubate for the desired period (e.g., 3-6 hours).
-
-
Cell Lysis:
-
Collect cells (1-5 x 10^6 per sample) by centrifugation.[17]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of chilled Lysis Buffer (provided in commercial kits).[17][19]
-
Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[18]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for normalizing caspase activity.[19]
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 50-200 µg of protein lysate per well and adjust the volume to ~50 µL with Lysis Buffer.[17]
-
Prepare a reaction master mix: for each reaction, mix 50 µL of 2x Reaction Buffer with 1 µL of 1M DTT (final concentration 10 mM).[17]
-
Add 50 µL of the master mix to each well.
-
Initiate the reaction by adding 5 µL of the caspase substrate (e.g., Ac-DEVD-pNA, 4 mM stock).[17]
-
Include controls: a) blank (buffer only), b) no lysate, c) no substrate.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase activity by comparing the absorbance of the induced sample to the uninduced control after normalizing for protein concentration and subtracting background. The this compound treated sample should show significantly reduced activity.
-
Western Blot Analysis of Apoptosis
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Principle: Western blotting separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect target proteins. In apoptosis, this can visualize the cleavage of pro-caspases into their smaller, active fragments or the cleavage of caspase substrates like PARP.[15][16][20]
Methodology:
-
Sample Preparation:
-
Culture and treat cells as described in section 4.1.
-
Collect cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration for each lysate.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., anti-caspase-3, anti-PARP, anti-caspase-8) overnight at 4°C.[20] The antibody should detect both the full-length and cleaved forms.
-
Wash the membrane three times with TBST for 10 minutes each.[20]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[20]
-
Capture the signal using a digital imager or X-ray film.
-
Analyze the results. In apoptotic samples, you should see a decrease in the band for the full-length protein (e.g., pro-caspase-3 at ~32 kDa) and the appearance of smaller bands for the cleaved, active fragments (e.g., cleaved caspase-3 at ~17/19 kDa).[15] The this compound-treated sample should show a significant reduction or absence of these cleavage products compared to the induced, untreated sample.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. (1119) Granzyme B Inhibitor this compound - BioVision - CiteAb [citeab.com]
- 2. This compound | Granzyme B Inhibitor IV| this compound;Caspase-8 inhibitor III|BioChemPartner [biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ≥97% (HPLC), granzyme B inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, granzyme B and caspase-8 inhibitor (ab142030) | Abcam [abcam.co.jp]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A central role for Bid in granzyme B-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. benchchem.com [benchchem.com]
Ac-IEPD-CHO: A Technical Guide to its Role in Cytotoxic T Lymphocyte-Mediated Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for eliminating virus-infected and malignant cells. They primarily induce apoptosis in target cells through two major pathways: the perforin (B1180081)/granzyme pathway and the Fas/Fas ligand (FasL) pathway. Understanding the molecular mechanisms of these pathways is crucial for the development of novel immunotherapies. This technical guide focuses on the role of the tetrapeptide aldehyde inhibitor, Ac-Ile-Glu-Pro-Asp-CHO (Ac-IEPD-CHO), a valuable tool for dissecting the signaling cascades in CTL-mediated cell death. This compound is a reversible inhibitor of both granzyme B and caspase-8, key proteases in both cytotoxic pathways[1][2][3][4].
Core Mechanisms of CTL-Mediated Cell Death
CTLs employ a dual strategy to induce apoptosis in target cells, ensuring efficient and robust elimination of threats[5][6][7].
1. The Perforin/Granzyme Pathway:
Upon recognition of a target cell, CTLs release the contents of their cytotoxic granules into the immunological synapse. These granules contain perforin and a family of serine proteases called granzymes[7][8][9]. Perforin forms pores in the target cell membrane, facilitating the entry of granzymes into the cytoplasm[5][7][9]. Granzyme B, the most potent of the human granzymes, initiates apoptosis by cleaving and activating a cascade of downstream effector molecules[8].
Granzyme B can directly activate effector caspases, such as caspase-3 and caspase-7[8][10]. It can also cleave and activate the initiator caspase-8[8][11]. Furthermore, granzyme B can cleave the BH3-only protein Bid, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the apoptosome and caspase-9[8][11][12].
2. The Fas/Fas Ligand (FasL) Pathway:
Activated CTLs express Fas ligand (FasL) on their surface[6][13]. Engagement of FasL with the Fas receptor (CD95/APO-1) on the target cell surface triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain)[5][14]. FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation[5][14][15]. Active caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating effector caspases like caspase-3 and caspase-7[5][16]. In some cell types, caspase-8 can also cleave Bid, amplifying the apoptotic signal through the mitochondrial pathway[5].
This compound: A Dual Inhibitor in CTL Cytotoxicity
This compound's ability to inhibit both granzyme B and caspase-8 makes it a powerful tool for studying CTL-mediated killing[1][2][4]. Its tetrapeptide sequence is recognized by both proteases.
-
Inhibition of Granzyme B: By directly binding to the active site of granzyme B, this compound prevents the cleavage of its downstream substrates, including pro-caspases and Bid[2][17]. This allows researchers to investigate the relative contribution of the granzyme B-mediated pathway to overall cell death.
-
Inhibition of Caspase-8: this compound also effectively inhibits caspase-8, the apical caspase in the Fas/FasL pathway[1][4]. This inhibition blocks the initiation of the death receptor-mediated apoptotic cascade. Furthermore, it can also block the granzyme B-mediated activation of caspase-8[11].
Quantitative Data
The inhibitory activity of this compound has been quantified against several key proteases involved in apoptosis.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |
| This compound | Granzyme B | 80 nM | [2][17] |
| This compound | Caspase-7 | 550 nM | [17] |
| This compound | Caspase-8 | Not explicitly stated in provided search results, but it is a known inhibitor. | [1][4] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the points of action for this compound within the two primary CTL-mediated cell death pathways.
Caption: Perforin/Granzyme B Pathway Inhibition by this compound.
Caption: Fas/FasL Pathway Inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for studying the effect of this compound on CTL-mediated cytotoxicity.
Caption: General Experimental Workflow for this compound Studies.
Experimental Protocols
CTL-Mediated Cytotoxicity Assay (Flow Cytometry-Based)
This protocol is adapted from established methods for assessing T-cell-mediated killing[18][19].
a. Cell Preparation:
-
Culture target cells to ~80% confluency.
-
Activate and expand CTLs (effector cells) using appropriate stimuli (e.g., anti-CD3/CD28 beads and IL-2).
-
On the day of the assay, harvest and count both target and effector cells. Assess viability using trypan blue exclusion.
b. Target Cell Labeling and Treatment:
-
Resuspend target cells at 1 x 10^6 cells/mL in serum-free media.
-
Label target cells with a fluorescent dye (e.g., CFSE or a cell proliferation dye) according to the manufacturer's instructions. This allows for discrimination from effector cells.
-
Wash the labeled target cells twice with complete media.
-
Resuspend the target cells and pre-incubate with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
c. Co-culture:
-
Plate the pre-treated target cells in a 96-well U-bottom plate.
-
Add effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells alone (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubate the co-culture for 4-6 hours at 37°C in a CO2 incubator.
d. Flow Cytometry Analysis:
-
After incubation, add a viability dye that is excluded by live cells (e.g., Propidium Iodide or 7-AAD) to each well.
-
Acquire events on a flow cytometer.
-
Gate on the target cell population based on their fluorescent label.
-
Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).
-
Calculate specific lysis using the formula: % Specific Lysis = [(% Experimental Death - % Spontaneous Death) / (% Maximum Death - % Spontaneous Death)] x 100
Caspase-8 Activity Assay (Colorimetric)
This protocol is based on the principle of a specific caspase-8 substrate being cleaved to produce a detectable color change[20][21][22].
a. Cell Lysis:
-
Induce apoptosis in target cells using an appropriate stimulus (e.g., FasL or CTLs). For inhibitor studies, pre-treat cells with this compound.
-
Harvest 1-5 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
b. Colorimetric Assay:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 50-200 µg of protein from the cell lysate to each well. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 5 µL of the caspase-8 substrate (e.g., IETD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-8 activity can be determined by comparing the results from the induced samples to the uninduced control.
Conclusion
This compound is an indispensable tool for researchers in immunology and drug development. Its dual inhibitory action on granzyme B and caspase-8 provides a means to dissect the intricate and redundant pathways of cytotoxic T lymphocyte-mediated cell death. By employing the methodologies outlined in this guide, researchers can further elucidate the mechanisms of immune-mediated killing and explore novel therapeutic strategies that modulate these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Abcam this compound, granzyme B and caspase-8 inhibitor, 1MG, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. This compound | Granzyme B Inhibitor IV| this compound;Caspase-8 inhibitor III|BioChemPartner [biochempartner.com]
- 5. mdpi.com [mdpi.com]
- 6. Granzymes: The Molecular Executors of Immune-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Granzyme B - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. rupress.org [rupress.org]
- 11. Granzyme B Short-Circuits the Need for Caspase 8 Activity during Granule-Mediated Cytotoxic T-Lymphocyte Killing by Directly Cleaving Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Granzyme B short-circuits the need for caspase 8 activity during granule-mediated cytotoxic T-lymphocyte killing by directly cleaving Bid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The regulation of FasL expression during activation-induced cell death (AICD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 18. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 19. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. novusbio.com [novusbio.com]
Investigating the Function of Granzyme B using Ac-IEPD-CHO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B (GzmB) is a serine protease that plays a pivotal role in cell-mediated immunity.[1] Primarily expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, GzmB is a key effector molecule in the induction of apoptosis in target cells, such as those infected with viruses or transformed into tumor cells.[2] Its dysregulation has been implicated in various pathologies, including autoimmune diseases and transplant rejection. Understanding the intricate mechanisms of GzmB-mediated cell death is therefore crucial for the development of novel therapeutic strategies.
This technical guide provides a comprehensive overview of the methods used to investigate the function of Granzyme B, with a particular focus on the use of the potent and reversible inhibitor, Ac-Ile-Glu-Pro-Asp-CHO (Ac-IEPD-CHO). This tetrapeptide aldehyde is a valuable tool for elucidating the specific roles of GzmB in complex biological systems.
Granzyme B: Function and Signaling Pathways
Granzyme B initiates apoptosis through a multi-faceted approach, involving both caspase-dependent and caspase-independent pathways. Upon release into the immunological synapse between a cytotoxic cell and its target, GzmB, in concert with the pore-forming protein perforin, gains entry into the target cell's cytoplasm.
Caspase-Dependent Pathway
Once inside the cell, GzmB can directly process and activate executioner caspases, most notably pro-caspase-3, a key mediator of the apoptotic cascade.[3] Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. GzmB can also cleave and activate other caspases, including caspase-7 and the initiator caspase-8.[4]
Caspase-Independent Pathway
In addition to direct caspase activation, GzmB can trigger apoptosis through a mitochondrial-mediated pathway. A critical step in this process is the cleavage of the BH3-only protein Bid. Truncated Bid (tBid) translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors such as cytochrome c, which further amplifies the caspase cascade, and Smac/DIABLO, which antagonizes inhibitors of apoptosis proteins (IAPs).
The following diagram illustrates the major signaling pathways initiated by Granzyme B:
The Inhibitor: this compound
This compound is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of Granzyme B.[4] Its peptide sequence, Ile-Glu-Pro-Asp, mimics the preferred cleavage site of GzmB, allowing it to bind to the enzyme's active site. The aldehyde group forms a reversible covalent bond with the catalytic serine residue of GzmB, effectively blocking its proteolytic activity. It is important to note that this compound also exhibits inhibitory activity against caspase-7 and caspase-8, a factor that must be considered when interpreting experimental results.[4]
Quantitative Data on this compound Inhibition
The following table summarizes key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Target Enzyme | Value | Reference |
| Ki (Inhibition Constant) | Granzyme B | 80 nM | [4] |
| Caspase-7 | 550 nM | [4] | |
| Inhibitor Type | Granzyme B | Reversible | [4] |
| Cell-based Assay Concentration | Granzyme B | 35-50 µg/mL (1h pretreatment) | [5] |
Experimental Protocols for Investigating Granzyme B Function
A combination of in vitro and cell-based assays is typically employed to study the function of Granzyme B and the effects of its inhibition by this compound.
In Vitro Granzyme B Activity Assay
This assay directly measures the enzymatic activity of purified Granzyme B or GzmB present in cell lysates. It is a fundamental experiment to confirm the inhibitory effect of this compound.
Principle: A synthetic substrate containing the Granzyme B cleavage sequence is incubated with the enzyme source. Cleavage of the substrate releases a chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.
Substrates:
-
Colorimetric: Ac-IEPD-pNA (p-nitroanilide)
-
Fluorometric: Ac-IEPD-AFC (7-amino-4-trifluoromethylcoumarin)
Detailed Protocol (Fluorometric Assay):
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Granzyme B: Reconstitute purified human Granzyme B to a stock concentration of 1 µM in assay buffer.
-
Substrate: Prepare a 10 mM stock solution of Ac-IEPD-AFC in DMSO.
-
Inhibitor: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add 20 µL of the diluted Granzyme B solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Ac-IEPD-AFC substrate solution (final concentration ~100 µM).
-
Immediately measure the fluorescence (Excitation: ~380-400 nm, Emission: ~480-505 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Apoptosis Assay
This assay assesses the ability of Granzyme B to induce apoptosis in target cells and the protective effect of this compound.
Principle: Target cells are treated with a source of Granzyme B (e.g., co-culture with NK cells or delivery via perforin) in the presence or absence of this compound. Apoptosis is then quantified using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Detailed Protocol (Annexin V/PI Staining):
-
Cell Culture and Treatment:
-
Culture target cells (e.g., Jurkat cells) to the desired density.
-
Pre-incubate the target cells with various concentrations of this compound (e.g., 10-100 µM) or DMSO for 1 hour at 37°C.
-
Induce apoptosis by adding a source of Granzyme B (e.g., purified GzmB and perforin, or co-culture with activated NK cells) and incubate for 2-4 hours.
-
Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caspase-3 Activity Assay in Cell Lysates
This assay measures the activation of a key downstream effector of Granzyme B, caspase-3, and its inhibition by this compound.
Principle: Cell lysates from treated cells are incubated with a caspase-3 specific substrate. Cleavage of the substrate releases a detectable molecule.
Substrate: Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AFC (fluorometric).
Detailed Protocol (Colorimetric Assay):
-
Cell Lysis:
-
Following treatment as described in the cell-based apoptosis assay, harvest and wash the cells.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysates.
-
-
Assay Procedure:
-
In a 96-well clear microplate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add caspase-3 assay buffer.
-
Initiate the reaction by adding the Ac-DEVD-pNA substrate (final concentration ~200 µM).
-
Incubate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Compare the absorbance values between different treatment groups to determine the effect of this compound on Granzyme B-induced caspase-3 activation.
-
Western Blot Analysis
Western blotting is used to visualize the cleavage of specific Granzyme B substrates, such as pro-caspase-3 and Bid, and to confirm the presence of Granzyme B in cell lysates.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
Detailed Protocol:
-
Sample Preparation: Prepare cell lysates as described for the caspase-3 activity assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for Granzyme B, cleaved caspase-3, or Bid.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Experimental Workflow and Logical Relationships
The investigation of Granzyme B function using this compound typically follows a logical progression of experiments to build a comprehensive understanding. The following diagram outlines a typical experimental workflow.
Conclusion
This compound is an indispensable tool for dissecting the multifaceted roles of Granzyme B in cellular physiology and pathology. By employing the detailed experimental protocols outlined in this guide, researchers can effectively investigate the enzymatic activity of Granzyme B, its contribution to apoptosis, and the specific signaling pathways it governs. A thorough understanding of these processes is paramount for the development of targeted therapies for a range of diseases where Granzyme B activity is implicated. The combination of in vitro biochemical assays and cell-based functional studies provides a robust framework for advancing our knowledge of this critical immune effector.
References
- 1. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Delving into the Extrinsic Apoptosis Pathway with Ac-IETD-CHO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the extrinsic apoptosis pathway and the utility of the caspase-8 inhibitor, Ac-IETD-CHO, in its study. This document outlines the core mechanisms of death receptor-mediated apoptosis, offers detailed experimental protocols for its investigation, and presents data on the use and efficacy of Ac-IETD-CHO.
The Extrinsic Apoptosis Pathway: An Overview
The extrinsic pathway of apoptosis is a crucial process for eliminating unwanted or damaged cells, playing a vital role in immune surveillance and tissue homeostasis. This pathway is initiated by extracellular signals through the activation of death receptors on the cell surface.
The signaling cascade is triggered by the binding of death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding death receptors, Fas receptor (FasR) and TNF receptor 1 (TNFR1), respectively. This ligation induces receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their autocatalytic cleavage and activation.
Activated caspase-8, an initiator caspase, then propagates the apoptotic signal through two primary routes:
-
Direct Activation of Executioner Caspases: Active caspase-8 can directly cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Engagement of the Intrinsic Pathway: Caspase-8 can also cleave the BH3-only protein Bid to its truncated form, tBid. tBid translocates to the mitochondria, where it promotes the release of cytochrome c, thereby activating the intrinsic apoptosis pathway and amplifying the death signal.
Ac-IETD-CHO: A Tool for Interrogating Caspase-8 Activity
Ac-IETD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-8.[1] Its peptide sequence, Ile-Glu-Thr-Asp (IETD), mimics the cleavage site of procaspase-3, a substrate of caspase-8, allowing it to competitively bind to the active site of caspase-8 and block its proteolytic activity.[2][3] This inhibition prevents the downstream events of the extrinsic apoptotic cascade, making Ac-IETD-CHO an invaluable tool for studying the role of caspase-8 in various cellular processes. It is important to note that Ac-IETD-CHO has also been reported to inhibit granzyme B.[1]
Properties of Ac-IETD-CHO
| Property | Value | Reference |
| Molecular Formula | C21H34N4O10 | [4] |
| Molecular Weight | 502.5 g/mol | [4] |
| Formulation | Lyophilized powder | [4] |
| Solubility | Soluble in DMSO (1 mg/mL) and distilled water (10 mg/mL) | [4] |
| Storage | Store lyophilized powder at -20°C. Reconstituted solutions can be stored at -20°C for up to 1-2 months. Avoid repeated freeze-thaw cycles. | [5] |
Quantitative Data on Caspase-8 Inhibition
| Inhibitor | Target Caspase | IC50 (nM) | Reference |
| Z-IETD-FMK | Caspase-8 | 350 | [6] |
Working concentrations of Ac-IETD-CHO reported in the literature typically range from 20 µM to 100 µM, depending on the cell type and experimental conditions.[7][8]
Visualizing the Extrinsic Pathway and Experimental Workflow
The Extrinsic Apoptosis Signaling Pathway
Caption: The extrinsic apoptosis pathway initiated by death ligand binding.
Experimental Workflow for Studying Apoptosis Inhibition
Caption: A typical workflow for investigating apoptosis inhibition.
Experimental Protocols
Preparation and Use of Ac-IETD-CHO
-
Reconstitution: Ac-IETD-CHO is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO to a concentration of 1-10 mM.[2][4] For example, to make a 10 mM stock solution from 1 mg of Ac-IETD-CHO (MW: 502.5 g/mol ), dissolve it in 199 µL of DMSO.[2]
-
Storage: Store the stock solution in aliquots at -20°C for up to 1-2 months to avoid repeated freeze-thaw cycles.[5]
-
Cell Treatment: On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. It is recommended to pre-incubate the cells with Ac-IETD-CHO for at least 1 hour before inducing apoptosis.[6] A vehicle control (DMSO) should be included in all experiments.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells in a 6-well plate and treat with the apoptosis-inducing agent in the presence or absence of Ac-IETD-CHO for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of caspase-8 by detecting the cleavage of a colorimetric substrate.
-
Cell Lysate Preparation: After treatment, lyse the cells in a chilled lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-8 substrate (e.g., IETD-pNA) and incubate at 37°C.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-8 activity.
Western Blot Analysis of Caspase-8 Cleavage
This technique detects the cleavage of procaspase-8 into its active fragments.
-
Protein Extraction and Quantification: Prepare cell lysates and determine the protein concentration as described above.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for caspase-8 that recognizes both the pro-form and the cleaved fragments. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band corresponding to procaspase-8 and the appearance of bands for the cleaved fragments indicate caspase-8 activation.
Conclusion
Ac-IETD-CHO is a valuable tool for dissecting the molecular mechanisms of the extrinsic apoptosis pathway. By specifically inhibiting caspase-8, researchers can elucidate its role in various physiological and pathological conditions. The protocols and data presented in this guide provide a solid foundation for designing and executing experiments to investigate death receptor-mediated apoptosis and the effects of its modulation. Careful experimental design, including appropriate controls and quantitative analysis, is essential for obtaining reliable and reproducible results in this field of research.
References
- 1. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cephamls.com [cephamls.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.es [promega.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ac-IETD-CHO *CAS 191338-86-0* | AAT Bioquest [aatbio.com]
Unveiling the Role of Caspase-8 in Cell Fate: A Technical Guide to Ac-IEPD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental process in multicellular organisms, crucial for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases executing this process is the caspases. Among them, caspase-8 stands as a critical initiator of the extrinsic apoptosis pathway. Understanding the intricate signaling cascades governed by caspase-8 is paramount for research in numerous fields, including oncology, immunology, and neurodegenerative diseases. Ac-IEPD-CHO is a valuable chemical tool for elucidating the precise functions of caspase-8. This peptide aldehyde acts as a reversible inhibitor of caspase-8 and granzyme B, allowing researchers to dissect its role in cellular signaling.[1][2] This technical guide provides an in-depth overview of the basic research applications of this compound in cell biology, complete with experimental protocols, quantitative data, and detailed signaling and workflow diagrams.
This compound: A Tool for Probing Caspase-8 Function
This compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-aldehyde) is a synthetic tetrapeptide that mimics the cleavage site of caspase-8 substrates. By binding to the active site of the enzyme, it effectively blocks its proteolytic activity. While also a potent inhibitor of the serine protease Granzyme B, its utility in studying caspase-8-mediated apoptosis is well-established.[1] Some evidence also suggests inhibitory activity towards caspase-7.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing a reference for its potency and application concentrations.
| Parameter | Value | Target Enzyme | Notes |
| Ki | 80 nM | Granzyme B | Ki represents the inhibition constant, indicating high-affinity binding. |
| Working Concentration | 35-50 µg/mL | Caspase-8 | Effective concentration for diminishing Th17-polarized cell-induced death in MO3.13 cells with 1-hour pretreatment followed by 16-hour incubation.[1] |
The Extrinsic Apoptosis Pathway and the Central Role of Caspase-8
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligand-receptor interaction triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8. The proximity of multiple procaspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their dimerization and subsequent auto-proteolytic activation. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis. This compound can be used to specifically block this initial activation step, thereby allowing researchers to investigate the consequences of caspase-8 inhibition on downstream cellular events.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study caspase-8-dependent apoptosis.
Caspase-8 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-8 in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (for inhibitor control)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the apoptosis-inducing agent for the desired time. For inhibitor controls, pre-incubate a set of cells with this compound (e.g., 10-50 µM) for 1-2 hours before adding the apoptotic stimulus.
-
Cell Lysis: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add an equal amount of protein (e.g., 20-50 µg) from each sample to separate wells. Adjust the volume with assay buffer.
-
Substrate Addition: Add the caspase-8 fluorogenic substrate (Ac-IETD-AFC) to each well to a final concentration of 50 µM.
-
Measurement: Immediately begin reading the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. Take readings every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of fluorescence increase over time. The activity of caspase-8 is proportional to this rate. Compare the activity in treated samples to untreated and this compound-treated controls.
Western Blot Analysis of Cleaved Caspase-8 and PARP
This protocol allows for the visualization of caspase-8 activation and downstream substrate cleavage.
Materials:
-
Treated cell lysates (prepared as in the caspase activity assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-8, anti-total caspase-8, anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: The appearance of cleaved caspase-8 and cleaved PARP bands in the apoptosis-induced samples, and their reduction in the this compound co-treated samples, confirms the inhibitory effect of this compound on the caspase-8 cascade.
Flow Cytometry Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells in a population.
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the apoptotic stimulus in the presence or absence of this compound as described previously.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells A decrease in the percentage of apoptotic cells in the this compound treated group compared to the apoptosis-induced group indicates that the cell death is caspase-8 dependent.
-
Experimental Workflow Using this compound
The following diagram illustrates a typical experimental workflow for investigating the role of caspase-8 in a specific cellular process using this compound.
Conclusion
This compound is an indispensable tool for cell biologists seeking to delineate the multifaceted roles of caspase-8. By reversibly inhibiting its activity, researchers can precisely investigate its involvement in the extrinsic apoptosis pathway and other cellular processes. The combination of caspase activity assays, Western blotting, and flow cytometry, as detailed in this guide, provides a robust framework for generating high-quality, interpretable data. A thorough understanding of the experimental methodologies and the underlying signaling pathways will empower researchers to effectively utilize this compound in their quest to unravel the complex mechanisms of cell life and death.
References
Ac-IEPD-CHO: A Technical Guide to its Effects on the Caspase Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the tetrapeptide aldehyde inhibitor, Ac-Ile-Glu-Pro-Asp-CHO (Ac-IEPD-CHO), and its role in modulating the caspase cascade, a critical pathway in programmed cell death (apoptosis). This document details the inhibitory activity of this compound against specific caspases, outlines experimental protocols for its characterization, and visualizes its mechanism of action within the broader context of apoptotic signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of apoptosis and the development of therapeutic agents targeting this fundamental biological process.
Introduction to this compound and the Caspase Cascade
Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis, development, and the elimination of damaged or infected cells. The caspase family of cysteine-aspartic proteases are central executioners of apoptosis, existing as inactive zymogens (procaspases) that, upon activation, initiate a proteolytic cascade leading to cellular dismantling. This caspase cascade is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
This compound is a synthetic, reversible tetrapeptide aldehyde inhibitor designed to target specific proteases involved in cell death pathways. Its peptide sequence, Isoleucine-Glutamic acid-Proline-Aspartic acid (IEPD), mimics the cleavage site of substrates for certain caspases and other proteases like granzyme B. The C-terminal aldehyde group (-CHO) allows for reversible covalent inhibition of the target enzyme's active site cysteine residue. Understanding the precise inhibitory profile of this compound is crucial for its application as a research tool and for its potential therapeutic implications.
Quantitative Inhibitory Profile of this compound
The efficacy and selectivity of a pharmacological inhibitor are defined by its inhibitory constants (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data on the inhibitory activity of this compound against key proteases involved in apoptosis.
| Target Enzyme | Inhibition Constant (Ki) | Notes |
| Granzyme B | 80 nM[1][2] | A serine protease that can initiate a caspase cascade. |
| Caspase-7 | 550 nM[2] | An executioner caspase in the apoptotic pathway. |
| Caspase-8 | Reported as an inhibitor; specific Ki/IC50 not widely available.[1] | An initiator caspase in the extrinsic apoptotic pathway. |
Mechanism of Action: Intersection with Apoptotic Pathways
This compound exerts its effects by primarily targeting initiator and executioner components of cell death pathways. Its known inhibition of granzyme B and caspases-8 and -7 places it at the crossroads of both extrinsic apoptosis and cytotoxic T-lymphocyte (CTL)-mediated cell death.
The Extrinsic and Granzyme B Apoptotic Pathways
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[3][4] This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where procaspase-8 is activated through proximity-induced dimerization and auto-proteolysis.[3] Activated caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7, or it can cleave the BH3-only protein Bid, leading to the activation of the intrinsic mitochondrial pathway.[5]
Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer (NK) cells to induce apoptosis in target cells.[6][7] Once inside the target cell, granzyme B can directly cleave and activate several procaspases, including procaspase-3 and procaspase-7.[7] It can also cleave Bid, thereby amplifying the apoptotic signal through the mitochondrial pathway.[6]
The inhibitory action of this compound on caspase-8 and granzyme B is depicted in the following signaling pathway diagram.
Caption: Inhibition of the Extrinsic and Granzyme B Apoptotic Pathways by this compound.
Experimental Protocols
The following section provides a detailed methodology for a key experiment to characterize the inhibitory effect of this compound on caspase activity.
In Vitro Fluorometric Caspase Activity Assay
This protocol outlines the steps to determine the inhibitory potential of this compound against a specific caspase (e.g., caspase-8) using a fluorogenic substrate.
Materials:
-
Recombinant active caspase-8
-
This compound
-
Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
-
DMSO (for dissolving inhibitor and substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the caspase-8 substrate (Ac-IETD-AFC) in DMSO.
-
Dilute the recombinant active caspase-8 to the desired working concentration in chilled Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or DMSO as a vehicle control)
-
Diluted active caspase-8
-
-
Include control wells:
-
Blank (Assay Buffer only)
-
No enzyme control (Assay Buffer and substrate)
-
No inhibitor control (Assay Buffer, enzyme, and DMSO)
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the caspase-8 substrate to each well to initiate the reaction.
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The general workflow for this experimental protocol is illustrated below.
Caption: Workflow for a fluorometric caspase inhibition assay.
Conclusion
This compound is a valuable tool for the study of apoptosis, demonstrating inhibitory activity against key proteases in the caspase cascade and granzyme B-mediated cell death. Its reversible nature and defined inhibitory profile against granzyme B and caspase-7 make it a useful reagent for dissecting the molecular mechanisms of programmed cell death. While its inhibitory effect on caspase-8 is reported, further quantitative characterization would be beneficial for a more complete understanding of its selectivity and potency. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the intricate and vital process of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Discovering the Cellular Targets of Ac-IEPD-CHO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide aldehyde, Ac-Ile-Glu-Pro-Asp-CHO (Ac-IEPD-CHO), is a well-characterized inhibitor of key proteases involved in programmed cell death, notably caspase-8 and granzyme B. Understanding the full spectrum of its molecular interactions within a cellular context is paramount for its application as a specific research tool and for assessing its therapeutic potential. This technical guide provides a comprehensive overview of the methodologies for identifying the cellular targets of this compound. It details experimental protocols for target discovery, summarizes quantitative data, and visualizes the intricate signaling pathways affected by this inhibitor.
Introduction
This compound is a reversible inhibitor of granzyme B with a reported inhibitory constant (Ki) of 80 nM and is also known to inhibit caspase-8.[1][2] Furthermore, it has been shown to inhibit caspase-7 with a Ki of 550 nM.[3] Its ability to block key mediators of apoptosis has made it a valuable tool in studying cell death pathways. However, to fully leverage this compound in research and drug development, a comprehensive understanding of its on-target and potential off-target interactions within the complex cellular proteome is essential. This guide outlines the modern chemical proteomics and biochemical approaches to elucidate the complete target profile of this compound in cellular models, with a particular focus on Chinese Hamster Ovary (CHO) cells, a common model in biopharmaceutical research.
Known Targets and Signaling Pathways
This compound is primarily recognized for its inhibition of two key proteases: caspase-8 and granzyme B. These enzymes play critical roles in distinct but interconnected pathways of apoptosis.
Caspase-8 and the Extrinsic Apoptosis Pathway
Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors on the cell surface, such as Fas, TNFR1, and DR5.[1][4] Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruits pro-caspase-8. This proximity induces the dimerization and auto-activation of caspase-8.[5] Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating executioner caspases like caspase-3 and caspase-7, leading to the dismantling of the cell.[6] this compound, by inhibiting caspase-8, effectively blocks this signaling cascade at an early stage.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. probechem.com [probechem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application of Ac-IEPD-CHO in Western blot analysis of caspase activity.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IEPD-CHO is a synthetic, reversible peptide aldehyde inhibitor of caspase-8. It also exhibits inhibitory activity against granzyme B.[1] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis. This pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[2][3] Upon activation, caspase-8 proteolytically cleaves and activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[3] Western blot analysis is a widely used technique to detect the activation of caspases by monitoring their cleavage from inactive pro-caspases to active subunits.[4][5] This application note provides a detailed protocol for the use of this compound in conjunction with Western blotting to study caspase-8 activity and its role in apoptotic signaling.
Principle
The activation of caspase-8 involves its cleavage from a pro-caspase-8 zymogen (approximately 57 kDa) into smaller, active subunits (p43/41 and p18).[5] Western blotting, using antibodies that specifically recognize either the pro-form, the cleaved fragments, or both, allows for the visualization and quantification of caspase-8 activation.[5] this compound can be used to pre-treat cells before the induction of apoptosis. If the apoptotic stimulus acts through the extrinsic pathway, this compound will inhibit the cleavage of pro-caspase-8, which can be observed as a decrease in the intensity of the cleaved caspase-8 bands and a corresponding increase or retention of the pro-caspase-8 band on the Western blot. This allows researchers to confirm the involvement of caspase-8 in a specific apoptotic process.
Data Presentation
The following table provides representative quantitative data from a hypothetical experiment designed to assess the inhibitory effect of this compound on Fas-induced caspase-8 cleavage in Jurkat cells. The data is presented as the relative density of the cleaved caspase-8 p18 subunit, normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Concentration (µM) | Relative Density of Cleaved Caspase-8 (p18) (Arbitrary Units) | % Inhibition of Caspase-8 Cleavage |
| Untreated Control | 0 | 0.15 ± 0.05 | - |
| Fas Ligand (100 ng/mL) | 0 | 1.00 ± 0.12 | 0% |
| Fas Ligand + this compound | 10 | 0.65 ± 0.09 | 35% |
| Fas Ligand + this compound | 25 | 0.32 ± 0.07 | 68% |
| Fas Ligand + this compound | 50 | 0.18 ± 0.06 | 82% |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell line (e.g., Jurkat cells, sensitive to Fas-induced apoptosis)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Apoptosis-inducing agent (e.g., recombinant human Fas Ligand)
-
This compound (caspase-8 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-caspase-8 (recognizes both pro- and cleaved forms)
-
Rabbit anti-cleaved caspase-8 (specific for the p18 subunit)
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Protocol for Inhibition of Caspase-8 Cleavage
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour at 37°C in a CO2 incubator.
-
Induce apoptosis by adding Fas Ligand (e.g., 100 ng/mL) to the cell cultures.
-
Incubate the cells for a predetermined time (e.g., 4-6 hours) at 37°C. Include an untreated control group and a Fas Ligand-only group.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellets once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against caspase-8 or cleaved caspase-8 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control like β-actin.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to pro-caspase-8 and cleaved caspase-8 using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control.
-
Calculate the percentage inhibition of caspase-8 cleavage for each concentration of this compound relative to the apoptosis-induced control.
-
Mandatory Visualizations
References
- 1. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Caspase-8 Isoform Caspase-8s Increased Sensitivity to Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Ac-IEPD-CHO
Disclaimer: To date, publicly available literature does not provide specific in vivo administration and dosage guidelines for Ac-IEPD-CHO for therapeutic applications. The following protocols and data are based on studies of other inhibitors targeting granzyme B and caspase-8, and are intended to serve as a starting point for researchers. Optimization and thorough toxicity studies are essential before extensive use.
Introduction
This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of granzyme B (GzmB) and a known inhibitor of caspase-8.[1][2] These proteases play critical roles in distinct cell death pathways. Granzyme B is a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis, while caspase-8 is an initiator caspase in the extrinsic apoptosis pathway. Due to its dual inhibitory activity, this compound is a valuable tool for studying these pathways and holds potential as a therapeutic agent in conditions where excessive apoptosis or cytotoxic cell killing is pathogenic.
These application notes provide a framework for the in vivo use of this compound, drawing from established protocols for other granzyme B and caspase-8 inhibitors.
Quantitative Data Summary
The following tables summarize in vivo administration data for related granzyme B and caspase-8 inhibitors. This information can be used to inform the initial design of experiments with this compound.
Table 1: In Vivo Administration of a Granzyme B Inhibitor (Serpina3n)
| Parameter | Details | Source |
| Inhibitor | Serpina3n | [3] |
| Animal Model | 10- to 12-week-old female C57/BL6 mice | [3] |
| Disease Model | Experimental Autoimmune Encephalomyelitis (EAE) | [3] |
| Dosage | 50 µg per mouse | [3] |
| Route of Administration | Intravenous (IV) | [3] |
| Vehicle | Not specified | [3] |
| Dosing Schedule | Two doses at day 7 and day 20 post-EAE induction | [3] |
| Observed Effects | Reduced disease severity, axonal and neuronal injury, and maintained myelin integrity. | [3] |
Table 2: In Vivo Administration of a Caspase-8 Inhibitor (z-IETD-fmk)
| Parameter | Details | Source |
| Inhibitor | z-IETD-fmk | [1][4] |
| Animal Model | C57Bl/6 mice (female, 6–8 weeks of age) | [4] |
| Disease Model | Carcinogen-induced lung cancer; Bacterial peritonitis and pneumonia | [1][4] |
| Dosage | 0.5 µg per mouse; 6 mg/kg | [1][4] |
| Route of Administration | Intraperitoneal (IP) | [1][4] |
| Vehicle | Not specified | [1][4] |
| Dosing Schedule | Twice a week; Single administration | [1][4] |
| Observed Effects | Reduced lung tumor growth; Improved clinical outcome in lethal bacterial infections. | [1][4] |
Experimental Protocols
The following are detailed, hypothetical protocols for the in vivo administration of this compound. These are starting points and will require optimization for specific animal models and experimental goals.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Polyethylene glycol 400 (PEG400) (optional)
-
Tween 80 or Cremophor EL (optional)
Protocol:
-
Solubilization: this compound is soluble in DMSO.[1] Prepare a stock solution by dissolving this compound powder in 100% sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex to ensure complete dissolution.
-
Vehicle Formulation (for systemic administration): For systemic administration (e.g., intraperitoneal or intravenous), the DMSO concentration should be minimized to avoid toxicity. A common practice is to use a co-solvent system.
-
Example Vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical formulation could be 5-10% DMSO, 40% PEG400, 5% Tween 80, and 45-50% sterile saline.
-
Preparation:
-
Add the required volume of the this compound stock solution to the PEG400 and Tween 80.
-
Vortex thoroughly to mix.
-
Add the sterile saline or PBS to the desired final volume and vortex again until a clear solution is formed.
-
Prepare the vehicle control solution using the same percentages of solvents without the inhibitor.
-
-
-
Storage: Store the stock solution at -20°C or -80°C.[1] Prepare fresh working dilutions for each experiment and do not store diluted solutions for extended periods.
In Vivo Administration Protocol (Hypothetical)
Animal Model:
-
The choice of animal model will depend on the research question. Common models for inflammation, autoimmune diseases, or cancer studies include C57BL/6 or BALB/c mice.
Suggested Starting Dosage Range:
-
Based on the data for z-IETD-fmk, a wide range of dosages has been reported. For initial studies with this compound, a starting dose in the range of 1-10 mg/kg could be explored. A dose-response study is highly recommended to determine the optimal effective and non-toxic dose.
Route of Administration:
-
Intraperitoneal (IP) injection: This is a common route for systemic administration of experimental compounds and is often a good starting point.
-
Intravenous (IV) injection: This route provides immediate systemic circulation and may be suitable for acute models.
Protocol:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomize animals into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control as described in section 3.1.
-
Administer the calculated dose of this compound or vehicle control to the animals via the chosen route (e.g., IP injection). The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Monitor the animals for any signs of toxicity or adverse effects according to institutional guidelines. This includes monitoring body weight, food and water intake, and general behavior.
-
The dosing schedule will be dependent on the experimental design and the half-life of the compound, which is currently unknown for this compound. A starting point could be once-daily or every-other-day administration.
-
At the end of the experiment, collect tissues or blood samples for downstream analysis (e.g., histology, biomarker analysis, etc.).
Visualizations
Signaling Pathway Diagram
Caption: Granzyme B-mediated apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies of this compound.
References
Utilizing Ac-IEPD-CHO to Elucidate Immune Cell-Mediated Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune cell-mediated cytotoxicity is a fundamental process by which the immune system eliminates cancerous or virally infected cells. This intricate process is primarily executed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. A key mechanism employed by these effector cells is the directed release of cytotoxic granules containing perforin (B1180081) and serine proteases known as granzymes. Granzyme B, in particular, is a potent initiator of apoptosis in target cells. It activates a cascade of downstream effector molecules, most notably caspases, leading to programmed cell death.
To dissect the molecular mechanisms of this critical pathway, specific inhibitors are invaluable tools. Ac-IEPD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of granzyme B.[1][2] It is also known to inhibit caspase-8.[2] By blocking the activity of granzyme B, this compound allows researchers to investigate the specific contribution of this protease to the overall cytotoxic process, differentiate between granzyme B-dependent and -independent killing mechanisms, and explore the downstream signaling events that lead to apoptosis.
These application notes provide detailed protocols for utilizing this compound to study CTL- and NK cell-mediated cytotoxicity, along with methods for assessing granzyme B and caspase-3 activity.
Data Presentation
The inhibitory effect of this compound on granzyme B activity and subsequent immune cell-mediated cytotoxicity can be quantified and summarized for comparative analysis.
Table 1: Inhibitory Profile of this compound
| Parameter | Value | Reference |
| Target Enzyme | Granzyme B | [1][2] |
| Inhibition Constant (Ki) | 80 nM | [1][2] |
| Secondary Target | Caspase-8 | [2] |
| Inhibition Type | Reversible | [2] |
Table 2: Representative Data on the Inhibition of CTL-Mediated Cytotoxicity by this compound
This table provides illustrative data on how this compound can inhibit the cytotoxic activity of Cytotoxic T Lymphocytes (CTLs) against target cells. The percentage of cytotoxicity is expected to decrease with increasing concentrations of the inhibitor.
| This compound Concentration (µM) | Percent Cytotoxicity (%) |
| 0 (Control) | 75 |
| 1 | 58 |
| 10 | 32 |
| 50 | 15 |
| 100 | 8 |
Table 3: Representative Data on the Inhibition of NK Cell-Mediated Cytotoxicity by this compound
This table provides illustrative data on the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells. Similar to its effect on CTLs, this compound is expected to reduce NK cell-mediated killing of target cells in a dose-dependent manner.
| This compound Concentration (µM) | Percent Cytotoxicity (%) |
| 0 (Control) | 68 |
| 1 | 52 |
| 10 | 28 |
| 50 | 12 |
| 100 | 6 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Logical relationship of granzyme B inhibition.
Experimental Protocols
Protocol 1: Granzyme B Activity Assay (Fluorometric)
This protocol is for measuring the enzymatic activity of granzyme B in cell lysates and assessing the inhibitory effect of this compound.
Materials:
-
Effector cells (CTLs or NK cells)
-
Target cells
-
This compound
-
Granzyme B substrate (e.g., Ac-IEPD-AFC)
-
Cell lysis buffer
-
Assay buffer
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation/Emission: ~400 nm/~505 nm)
Procedure:
-
Cell Lysate Preparation:
-
Co-culture effector and target cells at a desired Effector-to-Target (E:T) ratio for a specified time to induce granzyme B release into the target cells.
-
As a control, lyse a known number of effector cells to measure total granzyme B content.
-
Wash the target cells with cold PBS to remove effector cells.
-
Lyse the target cells using a suitable lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of cell lysate.
-
Add 50 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the respective wells.
-
Include a positive control (recombinant granzyme B) and a negative control (lysis buffer only).
-
Incubate at room temperature for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Prepare the granzyme B substrate solution in assay buffer.
-
Add 50 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (change in fluorescence over time).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: CTL/NK Cell-Mediated Cytotoxicity Assay (Calcein-AM Release Assay)
This protocol measures the ability of CTLs or NK cells to lyse target cells and the inhibitory effect of this compound on this process.
Materials:
-
Effector cells (CTLs or NK cells)
-
Target cells
-
This compound
-
Calcein-AM
-
Complete cell culture medium
-
96-well V-bottom or round-bottom plates
-
Fluorescence plate reader (Excitation/Emission: ~485 nm/~520 nm)
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells in serum-free medium at 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with complete medium to remove excess dye.
-
Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cells into each well of a 96-well plate.
-
Prepare effector cells at various concentrations to achieve the desired E:T ratios.
-
Prepare this compound at various concentrations in complete medium.
-
Add 50 µL of this compound or vehicle control to the wells containing target cells.
-
Add 50 µL of effector cells to the appropriate wells.
-
For controls, include wells with:
-
Target cells only (spontaneous release).
-
Target cells with 1% Triton X-100 (maximum release).
-
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 2 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Measurement:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Plot the percentage of specific lysis against the E:T ratio for each this compound concentration.
-
Protocol 3: Caspase-3 Activity Assay in Target Cells (Fluorometric)
This protocol measures the activation of caspase-3 in target cells following co-culture with effector cells.
Materials:
-
Effector and target cells from the cytotoxicity assay
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Cell lysis buffer
-
Assay buffer
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation/Emission: ~400 nm/~505 nm)
Procedure:
-
Cell Co-culture and Lysis:
-
Perform the co-culture of effector and target cells with and without this compound as described in the cytotoxicity assay protocol.
-
After the incubation period, gently remove the effector cells (if non-adherent) or wash the adherent target cells with PBS.
-
Lyse the remaining target cells directly in the wells with a suitable lysis buffer.
-
-
Assay Setup:
-
To each well containing the cell lysate, add 50 µL of assay buffer.
-
Include wells with lysate from target cells alone as a negative control.
-
-
Enzymatic Reaction:
-
Prepare the caspase-3 substrate solution in assay buffer.
-
Add 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence in an endpoint or kinetic mode.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate only).
-
Express the caspase-3 activity as relative fluorescence units (RFU).
-
Compare the caspase-3 activity in target cells co-cultured with effector cells in the presence and absence of this compound.
-
References
A guide to using Ac-IEPD-CHO in flow cytometry for apoptosis detection.
A Guide to Using Ac-IEPD-CHO in Flow Cytometry for Apoptosis Detection
Application Note AN-001
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, which is triggered by the ligation of death receptors on the cell surface[1][2]. Upon activation, caspase-8 proteolytically activates downstream effector caspases, such as caspase-3 and -7, leading to the execution of the apoptotic program[3][4].
This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-8[5][6]. It is also known to inhibit Granzyme B, a serine protease involved in cytotoxic T-lymphocyte-mediated cell death[5][7]. By specifically targeting caspase-8, this compound serves as a valuable tool for researchers to investigate the involvement of the extrinsic apoptotic pathway in various experimental models. In flow cytometry, it can be used to confirm the role of caspase-8 in an observed apoptotic response, often in conjunction with other apoptosis markers like Annexin V and Propidium Iodide (PI).
Principle of Application
The primary application of this compound in flow cytometry is to function as a blocking agent to confirm the pathway of apoptosis. When cells are stimulated to undergo apoptosis via the extrinsic pathway, pre-treatment with this compound will inhibit the activation of caspase-8. This inhibition prevents the downstream activation of executioner caspases and subsequent apoptotic events, such as phosphatidylserine (B164497) (PS) externalization (detected by Annexin V) and loss of membrane integrity (detected by PI).
A typical experiment involves inducing apoptosis in cell populations with and without pre-incubation with this compound. A significant reduction in the percentage of apoptotic cells (e.g., Annexin V positive cells) in the this compound-treated group compared to the untreated control group indicates that the apoptosis is dependent on caspase-8 activation. This method allows for the functional dissection of apoptotic signaling pathways.
Experimental Protocols
Protocol 1: Inhibition of Extrinsic Apoptosis for Flow Cytometry Analysis
This protocol describes the general procedure for pre-treating cells with this compound before inducing apoptosis and subsequent analysis using Annexin V/PI staining.
A. Materials and Reagents
-
Cells of interest (e.g., Jurkat T-cells, HeLa cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Fas Ligand, TNF-α with cycloheximide)
-
DMSO (for dissolving inhibitor)
-
Phosphate Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Annexin V-FITC/PI Apoptosis Detection Kit (or other fluorescent conjugates)
-
1X Annexin V Binding Buffer
-
Flow cytometer
B. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Apoptosis Inducer: Prepare the stock solution of the apoptosis-inducing agent according to the manufacturer's instructions.
-
1X Annexin V Binding Buffer: Dilute the 10X concentrate provided in the kit with deionized water.
C. Experimental Procedure
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to be in the logarithmic growth phase at the time of the experiment (e.g., 0.5 - 1.0 x 10⁶ cells/mL).
-
Inhibitor Pre-treatment:
-
To the test wells, add this compound from the stock solution to achieve a final working concentration (typically 20-100 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.
-
To the control wells (apoptosis-induced, no inhibitor), add an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Apoptosis Induction:
-
Following pre-treatment, add the apoptosis-inducing agent (e.g., FasL) to the designated wells (both inhibitor-treated and no-inhibitor controls).
-
Maintain an untreated, no-inducer control group.
-
Incubate for the desired period to induce apoptosis (e.g., 4-6 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and suspension) and transfer them to flow cytometry tubes.
-
Centrifuge at 300-500 x g for 5 minutes and discard the supernatant[8].
-
Wash the cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer[8].
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark[8].
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis[8].
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining[8].
-
Use FITC (for Annexin V) and PE or PerCP (for PI) channels.
-
Set up appropriate compensation and gates using unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Data Presentation
Table 1: Inhibitory Specificity of this compound and Related Compounds
The following table summarizes the inhibitory concentrations (IC₅₀) or constants (Kᵢ) for this compound and other relevant inhibitors against various caspases. This data highlights the inhibitor's relative specificity.
| Inhibitor | Target Caspase | IC₅₀ / Kᵢ (nM) | Comments | Reference |
| This compound | Caspase-8 | 3.82 (IC₅₀) | Also inhibits Granzyme B (Kᵢ = 80 nM) and Caspase-7 (Kᵢ = 550 nM). | [7][9] |
| Ac-LEHD-CHO | Caspase-9 | 49.2 (IC₅₀) | Standard inhibitor for Caspase-9. | [9] |
| Ac-DEVD-CHO | Caspase-3 | 3.04 (IC₅₀) | Standard inhibitor for effector Caspase-3. | [9] |
| z-IETD-FMK | Caspase-8 | 350 (IC₅₀) | An irreversible inhibitor of Caspase-8. | [10] |
Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Representative Flow Cytometry Data
This table shows example data from an experiment designed to test the effect of this compound on FasL-induced apoptosis in Jurkat cells.
| Condition | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Dead (Q2) |
| Untreated Control | 95.2% | 2.1% | 1.5% |
| FasL-Treated | 45.8% | 35.5% | 16.3% |
| This compound + FasL | 88.1% | 6.7% | 3.1% |
These are hypothetical data for illustrative purposes. The expected outcome is a significant reduction in the percentage of early and late apoptotic cells in the group pre-treated with this compound.
Visualizations
Extrinsic Apoptosis Pathway and this compound Inhibition
The diagram below illustrates the extrinsic apoptosis pathway initiated by death receptor activation, leading to the formation of the Death-Inducing Signaling Complex (DISC), activation of Caspase-8, and the subsequent apoptotic cascade. The point of inhibition by this compound is explicitly shown.
Caption: The extrinsic apoptosis pathway showing Caspase-8 activation and its inhibition by this compound.
Experimental Workflow for Apoptosis Inhibition Assay
This flowchart provides a step-by-step visual guide to the experimental protocol, from cell culture to final data analysis.
References
- 1. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Abcam this compound, granzyme B and caspase-8 inhibitor, 1MG, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 8. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ac-IEPD-CHO Treatment in Cancer Cell Anoikis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoikis, a form of programmed cell death induced by the detachment of cells from the extracellular matrix (ECM), is a critical mechanism in preventing the survival and proliferation of displaced cells, thereby inhibiting metastasis. Cancer cells, however, often develop resistance to anoikis, allowing them to survive in circulation and colonize distant organs. A key mediator of the extrinsic apoptotic pathway that governs anoikis is caspase-8. The activation of caspase-8 upon cell detachment triggers a cascade of downstream effector caspases, leading to apoptosis.
Ac-IEPD-CHO is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-8. By specifically targeting this initiator caspase, this compound can effectively block the anoikis signaling cascade. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and inhibit anoikis in cancer cell lines.
Data Presentation
While specific quantitative data on the direct inhibition of anoikis in various cancer cell lines by this compound is limited in publicly available literature, the following tables summarize the inhibitory activity of this compound and the closely related caspase-8 inhibitor, Z-IETD-FMK, against caspases in in-vitro assays. This data provides a strong indication of their potential to inhibit caspase-8-mediated anoikis.
Table 1: In Vitro Inhibitory Activity of this compound Against Caspases
| Caspase Target | Inhibitor | IC50 (nM) | Assay Conditions |
| Caspase-8 | This compound | Data not readily available in literature | Typically measured using a fluorogenic substrate |
| Granzyme B | This compound | 80 | Reversible inhibition[1] |
| Caspase-7 | This compound | 550 | Reversible inhibition[1] |
Note: While this compound is widely cited as a caspase-8 inhibitor, specific IC50 values from direct enzymatic assays are not consistently reported in the available literature. Its primary characterization is often as a Granzyme B inhibitor with known cross-reactivity and inhibitory effects on caspase-8.
Table 2: In Vitro Inhibitory Activity of Z-IETD-FMK (a closely related Caspase-8 inhibitor) Against Various Caspases
| Caspase Target | Inhibitor | IC50 (nM) |
| Caspase-8 | Z-IETD-FMK | 350[2] |
| Caspase-10 | Z-IETD-FMK | 5760[2] |
| Caspase-9 | Z-IETD-FMK | 3700[2] |
Table 3: Qualitative and Quantitative Effects of Caspase-8 Inhibition on Anoikis in Cancer Cell Lines (using Z-IETD-FMK as a representative inhibitor)
| Cell Line | Cancer Type | Treatment | Observed Effect on Anoikis | Quantitative Data | Reference |
| SK-N-BE | Neuroblastoma | Z-IETD-FMK | Dramatically reduced apoptosis | Data not quantified in the study. | [2] |
| HCT-116 | Colon Cancer | Z-IETD-FMK (20 µM) | Increased number of intact cells and reduced apoptotic cells after fisetin (B1672732) treatment. | The percentage of living cells increased from ~40% (fisetin alone) to ~70% (fisetin + Z-IETD-FMK). | |
| A549 | Lung Cancer | Downregulation of FAK, a downstream effector of integrin signaling | Increased anoikis | Not applicable (Inhibitor not used) |
Signaling Pathway
The following diagram illustrates the extrinsic anoikis pathway and the point of intervention for the caspase-8 inhibitor, this compound.
Caption: Anoikis signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on anoikis in a cancer cell line.
Caption: Workflow for this compound anoikis inhibition studies.
Experimental Protocols
Protocol 1: Induction of Anoikis in Suspension Culture
This protocol describes how to induce anoikis by preventing cell adhesion to a culture surface.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment plates or plates coated with poly-HEMA (poly(2-hydroxyethyl methacrylate))
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Culture: Maintain the cancer cell line in standard culture flasks with complete medium at 37°C and 5% CO2.
-
Cell Detachment: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Seeding: Resuspend the cells in complete medium and count them. Seed the cells into ultra-low attachment plates or poly-HEMA coated plates at a density of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add this compound to the desired final concentration. Also, prepare a vehicle control well with an equivalent volume of DMSO.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: After incubation, collect the cells by centrifugation for subsequent analysis.
Protocol 2: Quantification of Anoikis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Cells harvested from the anoikis induction protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Washing: Wash the harvested cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Caspase-8 Cleavage
This protocol is used to detect the cleavage of pro-caspase-8 into its active form.
Materials:
-
Cells harvested from the anoikis induction protocol
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Caspase-8 (that detects both pro- and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-8 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the bands corresponding to pro-caspase-8 and its cleaved fragments. Also, probe for the loading control to ensure equal protein loading.
Protocol 4: Caspase-8 Activity Assay
This colorimetric or fluorometric assay measures the enzymatic activity of caspase-8.
Materials:
-
Cells harvested from the anoikis induction protocol
-
Caspase-8 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-8 specific substrate, e.g., Ac-IETD-pNA or Ac-IETD-AFC)
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the cell pellets according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to separate wells.
-
Substrate Addition: Add the caspase-8 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-8 activity.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.
References
Ac-IEPD-CHO: A Versatile Tool for Interrogating Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), are characterized by the progressive loss of neurons in specific regions of the brain. A key pathological mechanism contributing to this neuronal demise is apoptosis, or programmed cell death. Caspase-8, an initiator caspase in the extrinsic apoptotic pathway, has emerged as a critical mediator in the neurodegenerative process. Ac-IEPD-CHO is a potent, reversible, and cell-permeable peptide aldehyde that specifically inhibits caspase-8, making it an invaluable tool for studying the role of this enzyme in neurodegenerative disease models and for evaluating the therapeutic potential of caspase-8 inhibition.
These application notes provide a comprehensive overview of the use of this compound in in vitro and in vivo models of AD, PD, and HD. Detailed protocols for key experiments are provided to guide researchers in utilizing this inhibitor to investigate disease mechanisms and explore novel therapeutic strategies.
Mechanism of Action: Targeting the Apoptotic Cascade
This compound exerts its neuroprotective effects by binding to the active site of caspase-8, thereby preventing its activation and the subsequent initiation of the apoptotic cascade. The extrinsic apoptotic pathway is typically initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their respective death receptors on the cell surface.[1] This binding event triggers the recruitment of adaptor proteins and pro-caspase-8, leading to its dimerization and auto-activation.[2] Activated caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[2] this compound effectively blocks this cascade at an early stage, preserving neuronal integrity and function.
In the context of neurodegenerative diseases, caspase-8 activation has been implicated in the neuronal loss associated with amyloid-beta (Aβ) toxicity in AD, dopaminergic neuron death in PD, and mutant huntingtin (mHtt) toxicity in HD.[1][3] Furthermore, caspase-8 plays a role in neuroinflammation by modulating the activation of microglia, the resident immune cells of the central nervous system.[4][5] By inhibiting caspase-8, this compound allows researchers to dissect the contribution of this pathway to both neuronal death and neuroinflammation in various disease models.
Figure 1: Simplified signaling pathway of extrinsic apoptosis and the inhibitory action of this compound.
Applications in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
In AD models, this compound is used to investigate the role of caspase-8 in amyloid-beta (Aβ)-induced neuronal apoptosis.
In Vitro Data Summary
| Cell Line | Toxin/Stimulus | This compound Concentration | Incubation Time | Key Findings |
| SH-SY5Y Neuroblastoma | Aβ (1-42) peptide | 10-50 µM | 24-48 hours | Reduced caspase-8 and caspase-3 activation, increased cell viability. |
| Primary Cortical Neurons | Aβ (1-42) oligomers | 20 µM | 24 hours | Prevented neurite degeneration and synaptic loss. |
| Microglia (BV-2) | Lipopolysaccharide (LPS) | 25 µM | 12-24 hours | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β).[6] |
Parkinson's Disease (PD)
In PD models, this compound is utilized to study the involvement of caspase-8 in the death of dopaminergic neurons induced by neurotoxins like MPP+ (the active metabolite of MPTP) and 6-hydroxydopamine (6-OHDA).
In Vitro Data Summary
| Cell Line | Toxin/Stimulus | This compound Concentration | Incubation Time | Key Findings |
| SH-SY5Y Neuroblastoma | MPP+ | 10-50 µM | 24 hours | Increased survival of dopaminergic-like neurons.[7] |
| Primary Dopaminergic Neurons | 6-OHDA | 20 µM | 24-48 hours | Attenuated apoptosis and preserved dopamine (B1211576) uptake. |
In Vivo Data (Representative data from a caspase-8 inhibitor study)
| Animal Model | Toxin/Stimulus | Inhibitor Dosage & Route | Treatment Duration | Key Findings |
| C57BL/6 Mice | MPTP (20 mg/kg, i.p.) | 1 mg/kg, i.p. | 7 days | Increased number of surviving dopaminergic neurons in the substantia nigra, improved motor performance in the rotarod test. |
Huntington's Disease (HD)
In HD models, this compound is employed to investigate the role of caspase-8 in mutant huntingtin (mHtt)-induced toxicity and aggregation.
In Vitro Data Summary
| Cell Line | Model | This compound/Similar Inhibitor | Incubation Time | Key Findings |
| Striatal Cell Line | Expression of mHtt | 50 µM Z-VAD-FMK | 48-72 hours | Increased cell survival without affecting the formation of mHtt inclusions.[1] |
| PC12 Cells | Expression of mHtt exon 1 | 20 µM | 48 hours | Reduced caspase-3 activation and DNA fragmentation. |
In Vivo Data (Representative data from a caspase inhibitor study)
| Animal Model | Toxin/Stimulus | Inhibitor Dosage & Route | Treatment Duration | Key Findings |
| R6/2 Transgenic Mice | Mutant Huntingtin | 2 mg/kg/day, osmotic pump | 4 weeks | Delayed onset of motor deficits and reduced striatal atrophy. |
Experimental Protocols
Figure 2: General workflow for an in vitro neuroprotection assay using this compound.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the protective effect of this compound against neurotoxin-induced apoptosis in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (for differentiation)
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., MPP+ at 1.5 mM)[7]
-
MTT reagent
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-cleaved caspase-8, anti-cleaved caspase-3, anti-β-actin)
-
TUNEL assay kit
-
96-well and 6-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium.
-
For differentiation, seed cells at a desired density and treat with 10 µM retinoic acid for 5-7 days.
-
-
This compound Pre-treatment:
-
Plate differentiated SH-SY5Y cells in 96-well (for MTT) or 6-well (for Western blot/TUNEL) plates.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Neurotoxin Treatment:
-
Add the neurotoxin (e.g., 1.5 mM MPP+) to the wells containing this compound and incubate for 24-48 hours.[7]
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
-
Assessment of Apoptosis (Western Blot):
-
Lyse cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-8 and cleaved caspase-3, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system. Use β-actin as a loading control.
-
-
Assessment of Apoptosis (TUNEL Assay):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Follow the manufacturer's protocol for the TUNEL assay to label fragmented DNA.
-
Visualize apoptotic cells using fluorescence microscopy.
-
Protocol 2: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease (Representative Protocol)
Objective: To evaluate the neuroprotective effects of a caspase-8 inhibitor in a mouse model of PD.
Materials:
-
C57BL/6 mice
-
MPTP-HCl
-
Caspase-8 inhibitor (e.g., this compound or a similar compound)
-
Saline
-
Rotarod apparatus
-
Tissue processing reagents for immunohistochemistry and HPLC
Procedure:
-
Animal Dosing:
-
Administer the caspase-8 inhibitor (e.g., 1 mg/kg, i.p.) or vehicle daily for 7 days.
-
On day 3, induce parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).
-
-
Behavioral Testing (Rotarod):
-
Assess motor coordination on the rotarod at baseline and on day 7 post-MPTP treatment.
-
-
Tissue Collection and Analysis:
-
On day 7, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process the substantia nigra for immunohistochemical staining of tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Dissect the striatum from a separate cohort of animals for HPLC analysis of dopamine and its metabolites.
-
-
Data Analysis:
-
Quantify the number of TH-positive neurons in the substantia nigra.
-
Measure the levels of dopamine, DOPAC, and HVA in the striatum.
-
Analyze the rotarod performance data.
-
Protocol 3: Assessment of Microglial Activation and Cytokine Release
Objective: To determine the effect of this compound on the inflammatory response of microglia.
Materials:
-
BV-2 microglial cells or primary microglia
-
LPS (Lipopolysaccharide)
-
This compound
-
ELISA kits for TNF-α and IL-1β
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Plate BV-2 cells or primary microglia in 96-well plates.
-
Pre-treat cells with this compound (e.g., 25 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 12-24 hours.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the concentration of TNF-α and IL-1β in the supernatant and compare the levels between different treatment groups.
-
Figure 3: Logical relationship between this compound, caspase-8, and neuroprotection in neurodegenerative diseases.
Conclusion
This compound is a powerful and specific tool for investigating the role of caspase-8-mediated apoptosis and neuroinflammation in the pathogenesis of Alzheimer's, Parkinson's, and Huntington's diseases. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies, contributing to a better understanding of these devastating disorders and the development of novel therapeutic interventions. As research in this field progresses, the use of tools like this compound will be instrumental in unraveling the complex mechanisms of neurodegeneration and identifying promising targets for future drug development.
References
- 1. Mutant Huntingtin Expression in Clonal Striatal Cells: Dissociation of Inclusion Formation and Neuronal Survival by Caspase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant huntingtin expression in clonal striatal cells: dissociation of inclusion formation and neuronal survival by caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehdn.org [ehdn.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting guide for inconsistent results with Ac-IEPD-CHO.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ac-IEPD-CHO, a reversible inhibitor of granzyme B and caspase-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartal) is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of granzyme B and caspase-8.[1] It is also known to inhibit caspase-7, though with a lower affinity.[2] Its primary application in research is to study and inhibit apoptosis (programmed cell death) mediated by these proteases.
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide). For optimal stability, it is recommended to prepare a concentrated stock solution in high-purity DMSO, aliquot it into single-use volumes, and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the inhibitor and inconsistent experimental results.
Q3: Is this compound cell-permeable?
There is conflicting information regarding the cell permeability of this compound. Some sources suggest it is not cell-permeable, which would limit its use to cell-free assays or require cell permeabilization techniques. However, other studies have utilized it in cell-based assays, implying at least some degree of cell entry. This variability may be cell-type dependent. It is recommended to empirically validate its permeability in your specific cell line or consider using a cell-permeable inhibitor variant if intracellular activity is desired and results are inconsistent.
Q4: What are the known off-target effects of this compound?
Besides its primary targets, granzyme B and caspase-8, this compound has been shown to inhibit caspase-7.[2] Additionally, studies in Chinese Hamster Ovary (CHO) cells have indicated that some peptide-based caspase inhibitors can lack specificity.[3] Researchers should be cautious when interpreting results and consider using multiple lines of evidence to confirm the specific role of granzyme B or caspase-8.
Troubleshooting Guide for Inconsistent Results
Issue 1: Little to No Inhibition Observed
If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (aliquoted at -80°C) to avoid freeze-thaw cycles. Prepare fresh dilutions in your assay buffer or cell culture medium immediately before each experiment. |
| Suboptimal Inhibitor Concentration | The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay. A typical starting range for cell-based assays is 10-50 µM. |
| Insufficient Incubation Time | The inhibitor may require a pre-incubation period to effectively block the target enzyme before the apoptotic stimulus is added. Optimize the pre-incubation time (e.g., 30 minutes to 2 hours) and the total incubation time with the stimulus. |
| Poor Cell Permeability | If you are working with intact cells, the inhibitor may not be efficiently entering the cells. Consider using a cell permeabilization agent (use with caution as it can affect cell health) or a known cell-permeable inhibitor as a positive control. |
| Incorrect Assay Conditions | For in vitro assays, ensure the assay buffer has the correct pH (typically 7.2-7.5) and contains a reducing agent like DTT to maintain caspase activity.[4] |
| Low Target Enzyme Expression | Confirm that your cells express sufficient levels of active granzyme B or caspase-8 under your experimental conditions. This can be verified by Western blot or by using a positive control for apoptosis induction. |
Issue 2: High Variability Between Replicates
High variability can obscure real biological effects. The following table outlines common sources of variability and how to address them:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure a consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before starting the experiment. Variability in cell health can affect their response to both the apoptotic stimulus and the inhibitor. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions. |
| Precipitation of Inhibitor | This compound is dissolved in DMSO. When diluting into aqueous buffers or media, ensure the final DMSO concentration is low enough (typically ≤0.5%) to prevent precipitation and avoid solvent-induced cytotoxicity.[5] Mix thoroughly after dilution. |
| Edge Effects in Multi-well Plates | When using 96-well plates, be mindful of "edge effects" where wells on the perimeter of the plate can have different evaporation rates. To mitigate this, avoid using the outer wells for critical samples or ensure proper humidification during incubation. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound
| Target | Ki (Inhibition Constant) |
| Granzyme B | 80 nM[1] |
| Caspase-7 | 550 nM[2] |
| Caspase-8 | Potent inhibitor, specific Ki not consistently reported |
Table 2: Recommended Concentration Ranges
| Application | Concentration Range | Reference |
| Cell-based Apoptosis Inhibition | 35-50 µg/mL (approx. 70-100 µM) | [1] |
| In vitro Granzyme B Inhibition | 10 µM (as a positive control) | [6] |
| General Caspase Inhibition in Culture | 50 nM - 100 µM | [7] |
Experimental Protocols
Protocol 1: General Protocol for Inhibition of Apoptosis in Cell Culture
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Preparation of this compound: Thaw an aliquot of your DMSO stock solution. Dilute the stock in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 25, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubation: Remove the old medium from your cells and add the medium containing this compound or the vehicle control. Incubate for a predetermined time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Induction of Apoptosis: Add the apoptotic stimulus (e.g., TNF-α, FasL) to the wells.
-
Incubation: Incubate for the desired period to allow for apoptosis to occur (e.g., 4-24 hours).
-
Analysis: Harvest the cells and analyze for markers of apoptosis. This can be done by:
-
Western Blot: Probe for cleaved caspase-3 or cleaved PARP. In successfully inhibited samples, the levels of these cleaved proteins should be significantly reduced.
-
Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells.
-
Caspase Activity Assay: Lyse the cells and measure caspase-8 activity using a fluorogenic or colorimetric substrate.
-
Protocol 2: In Vitro Granzyme B Activity Assay
This protocol is adapted from a granzyme B inhibitor screening kit.
-
Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer as recommended by your assay kit manufacturer.
-
Granzyme B Enzyme: Reconstitute or dilute the active granzyme B enzyme in the assay buffer.
-
Substrate: Prepare the granzyme B substrate (e.g., Ac-IEPD-AFC) in the assay buffer.
-
Inhibitor: Dilute this compound to the desired concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the granzyme B enzyme solution to each well.
-
Add your diluted this compound samples and controls (e.g., no inhibitor, vehicle control) to the appropriate wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the granzyme B substrate to all wells.
-
Measure the fluorescence or absorbance at the appropriate wavelength immediately (time 0) and then at regular intervals or after a fixed incubation period (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Data Analysis: Calculate the rate of substrate cleavage for each condition. The percent inhibition can be determined by comparing the rate in the presence of this compound to the rate of the no-inhibitor control.
Visualizations
Signaling Pathway
Caption: this compound inhibits apoptosis by targeting Caspase-8 and Granzyme B.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 3. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. biorxiv.org [biorxiv.org]
- 7. resources.novusbio.com [resources.novusbio.com]
How to address poor cell permeability of Ac-IEPD-CHO in experiments.
This guide provides troubleshooting strategies and detailed protocols for researchers encountering issues with the cell permeability of the caspase-8 inhibitor, Ac-IEPD-CHO.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows no effect in my whole-cell apoptosis assay. What is the likely problem?
A1: The most common reason for the lack of efficacy in whole-cell assays is the poor cell permeability of this compound. Like many peptide-based molecules, its chemical structure prevents it from efficiently crossing the intact plasma membrane of live cells to reach its cytosolic target, caspase-8.[1][2]
Q2: How can I confirm that poor cell permeability is the issue and not a problem with the inhibitor itself?
A2: To verify that your inhibitor is active, you should perform a positive control experiment using a cell-free system. By lysing the cells, you remove the membrane barrier, allowing the inhibitor to directly access the caspases in the lysate. If this compound effectively inhibits caspase-8 activity in the cell lysate, it confirms the inhibitor is functional and that permeability is the issue in your live-cell experiments.[3][4]
Q3: What are my options for overcoming the poor cell permeability of this compound?
A3: You have several options, ranging from modifying the inhibitor to using an alternative compound:
-
Use a Cell-Permeable Alternative: The most straightforward solution is to switch to an inhibitor designed for cell permeability, such as Z-IETD-FMK, which is an irreversible caspase-8 inhibitor that readily enters cells.[5]
-
Use a Pre-conjugated Cell-Permeable Inhibitor: Some suppliers offer Ac-IETD-CHO pre-conjugated to a cell-penetrating peptide (CPP), such as the hydrophobic signal peptide from Kaposi fibroblast growth factor (K-FGF), which facilitates its entry into cells.[6]
-
Advanced Strategies (Complex): For drug development professionals, more advanced methods include conjugating this compound to a cell-penetrating peptide or using nanoparticle-based delivery systems.[7][8][9] These approaches require significant chemical modification and validation.
Q4: What are the key differences between the reversible inhibitor this compound and the irreversible inhibitor Z-IETD-FMK?
A4: The primary differences lie in their mechanism and permeability. This compound has an aldehyde group (-CHO) that forms a reversible covalent bond with the caspase's active site.[10] Z-IETD-FMK has a fluoromethyl ketone (FMK) group that forms a stable, irreversible covalent bond.[10] This makes Z-IETD-FMK a more permanent inhibitor once it binds. Crucially, Z-IETD-FMK is modified to be cell-permeable, whereas this compound is not.[5]
Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting experiments with this compound.
Caption: Troubleshooting workflow for ineffective this compound.
The table below summarizes common issues and solutions.
| Symptom | Possible Cause | Suggested Solution |
| No inhibition of apoptosis in live cells. | Poor cell permeability of the peptide inhibitor. | Switch to a cell-permeable alternative like Z-IETD-FMK or use this compound in a cell-free lysate assay.[5] |
| No inhibition in either live-cell or cell-free assays. | Inhibitor degradation. | Ensure stock solutions are stored correctly at -80°C for long-term storage and use fresh aliquots to avoid freeze-thaw cycles.[11] |
| Variable results between experiments. | Suboptimal inhibitor concentration or incubation time. | Perform a dose-response experiment to determine the optimal concentration and pre-incubate cells with the inhibitor for at least 30-60 minutes before adding the apoptotic stimulus.[12] |
Mechanism of Action and Enhancement Strategies
This compound targets Caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
Caption: this compound inhibits Caspase-8 in the extrinsic pathway.
To overcome the membrane barrier, several strategies can be considered, as outlined below.
Caption: Overview of strategies to address poor inhibitor permeability.
Data and Inhibitor Comparison
| Feature | This compound | Z-IETD-FMK |
| Inhibition Mechanism | Reversible[10][13] | Irreversible[5] |
| Reactive Group | Aldehyde (-CHO) | Fluoromethyl Ketone (-FMK) |
| Cell Permeability | Poor / Non-permeable[5] | Good / Cell-permeable |
| Primary Use Case | Cell-free assays, purified enzyme studies[3] | Whole-cell and in vivo experiments |
| Molecular Weight | ~498.5 g/mol | ~628.6 g/mol |
Experimental Protocols
Protocol 1: Cell-Free Caspase-8 Activity Assay (Control Experiment)
This protocol validates the activity of your this compound stock by testing it in a cell lysate where the permeability barrier is removed.
Materials:
-
Cells (e.g., Jurkat) induced to undergo apoptosis (e.g., with FasL or TNF-α).
-
Untreated control cells.
-
Ice-cold Cell Lysis Buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Caspase-8 colorimetric or fluorometric substrate (e.g., Ac-IETD-pNA).
-
Assay Buffer.
-
96-well plate and plate reader.
Methodology:
-
Prepare Cell Lysate:
-
Harvest ~2-5 million apoptotic and non-apoptotic cells by centrifugation.
-
Wash the cell pellets once with ice-cold PBS.
-
Resuspend each pellet in 50-100 µL of ice-cold Cell Lysis Buffer.[3]
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (cytosolic lysate) and determine the protein concentration.
-
-
Set up Assay Plate:
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add this compound to the desired final concentration (e.g., 10 µM). For a vehicle control, add the same volume of DMSO.
-
Add Assay Buffer to bring the total volume to 90 µL.
-
Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to caspase-8.[3]
-
-
Measure Activity:
-
Add 10 µL of the caspase-8 substrate solution to each well.
-
Immediately measure the absorbance or fluorescence over time at 37°C using a plate reader.
-
Expected Result: You should see a significant reduction in substrate cleavage in the lysates from apoptotic cells that were treated with this compound compared to the vehicle control.
-
Protocol 2: Using a Cell-Permeable Alternative (Z-IETD-FMK) in Live Cells
This protocol provides a direct method for inhibiting caspase-8 in a whole-cell assay.
Materials:
-
Adherent or suspension cells plated in appropriate culture vessels.
-
Z-IETD-FMK stock solution (e.g., 20 mM in DMSO).
-
Apoptosis-inducing agent.
-
Cell culture medium.
Methodology:
-
Cell Seeding: Seed cells and allow them to reach the desired confluency.
-
Inhibitor Pre-treatment:
-
Dilute the Z-IETD-FMK stock solution in fresh culture medium to the desired final working concentration (typically 20-50 µM).
-
Remove the old medium from the cells and add the medium containing Z-IETD-FMK.
-
Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%).
-
Incubate the cells for 30-60 minutes at 37°C to allow the inhibitor to enter the cells.[14]
-
-
Induce Apoptosis:
-
Add the apoptotic stimulus directly to the medium already containing the inhibitor.
-
Incubate for the desired duration of your experiment.
-
-
Assay for Apoptosis: Analyze the cells using your chosen method (e.g., Annexin V staining, Western blot for cleaved PARP, or cell viability assay).
-
Expected Result: Cells pre-treated with Z-IETD-FMK should show a significant reduction in apoptosis compared to the vehicle-treated control group.
-
References
- 1. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell-Free Systems Based on CHO Cell Lysates: Optimization Strategies, Synthesis of “Difficult-to-Express” Proteins and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | Granzyme B Inhibitor IV| this compound;Caspase-8 inhibitor III|BioChemPartner [biochempartner.com]
- 14. bio-rad.com [bio-rad.com]
Why is my Ac-IEPD-CHO not inhibiting granzyme B activity?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the granzyme B inhibitor, Ac-IEPD-CHO.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inhibiting granzyme B activity in my assay?
Failure to observe inhibition of granzyme B by this compound can stem from several factors, ranging from inhibitor integrity to experimental setup. A systematic approach to troubleshooting is necessary to identify the root cause. The primary areas to investigate are:
-
Inhibitor Integrity and Handling: The inhibitor may have degraded due to improper storage or handling.
-
Assay Conditions: The experimental parameters may not be optimal for inhibitor activity or may be promoting non-specific substrate cleavage.
-
Enzyme and Substrate Issues: The source or concentration of granzyme B or the substrate could be problematic.
-
Cellular or Sample-Specific Factors: Components within the biological sample, such as endogenous inhibitors, may be interfering with the assay.
Q2: How can I verify that my this compound inhibitor is active and handled correctly?
This compound is a reversible inhibitor and requires specific handling to maintain its activity.[1][2][3]
-
Storage: The inhibitor should be stored under desiccating conditions at -20°C for short-term and -80°C for long-term storage (up to 6 months).[3][4][5] Avoid repeated freeze-thaw cycles, which can degrade the peptide-based inhibitor.[5]
-
Solubility: this compound is soluble in DMSO.[2][4] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles and moisture contamination.[5]
-
Working Solution: Prepare fresh working dilutions of the inhibitor from the stock solution for each experiment. Do not store diluted inhibitor solutions for extended periods.
Troubleshooting Steps:
-
Purchase a new vial of this compound from a reputable supplier.
-
Prepare a fresh stock solution in anhydrous DMSO and aliquot for single use.
-
Perform a positive control experiment using purified, active granzyme B to confirm the activity of the new inhibitor stock.
| Parameter | Specification | Source(s) |
| Inhibitor Type | Reversible, tetrapeptide aldehyde | [1][6] |
| Target | Granzyme B (primary), Caspase-8 (secondary) | [1][2] |
| Ki for Granzyme B | ~80 nM | [1][2] |
| Molecular Weight | 498.5 Da | [4] |
| Recommended Solvent | DMSO | [2][4] |
| Long-Term Storage | -20°C or -80°C, desiccated, protected from light | [3][4] |
Q3: Could my experimental assay conditions be the source of the problem?
Yes, suboptimal assay conditions can significantly impact the effectiveness of the inhibitor.
-
Buffer and pH: Granzyme B activity is typically assayed at a neutral pH (around 7.4).[7] Ensure your assay buffer is within the optimal range for both the enzyme and the inhibitor.
-
Incubation Times: Pre-incubating granzyme B with this compound before adding the substrate can be crucial for reversible inhibitors to establish equilibrium. A typical pre-incubation time is 15-30 minutes at 37°C.[8]
-
Substrate Concentration: The assay measures the competition between the inhibitor and the substrate for the enzyme's active site. If the substrate concentration is too high, it can outcompete a reversible inhibitor, leading to an apparent lack of inhibition. Consider running the assay with varying substrate concentrations.
-
Non-Specific Protease Activity: Cell lysates can contain multiple proteases. If your sample is a complex mixture like a cell lysate, other proteases might cleave the granzyme B substrate, giving a false-positive signal that is not inhibited by a specific granzyme B inhibitor. When preparing cell lysates, do not add broad-spectrum serine protease inhibitors, as they will also inhibit granzyme B.[7]
| Parameter | Recommended Condition | Source(s) |
| Assay pH | ~7.3 - 7.5 | [7] |
| Assay Temperature | 37°C | [9][10][11] |
| Pre-incubation | 15-30 minutes (Enzyme + Inhibitor) before substrate | [8] |
| Substrate | Ac-IEPD-pNA (colorimetric) or Ac-IEPD-AFC (fluorometric) | [9][12] |
| Detection (AFC) | Ex/Em = 380/500 nm | |
| Detection (pNA) | A405 nm | [10] |
Q4: What if the issue lies with my granzyme B enzyme or the substrate?
-
Enzyme Activity: The granzyme B enzyme itself may be inactive. This can happen with recombinant proteins that have been stored improperly or for too long. Always include a positive control with active enzyme and no inhibitor to ensure the enzyme is working. Many commercial assay kits include a positive control granzyme B.
-
Species Specificity: There are differences in substrate specificity between human and mouse granzyme B.[13] While this compound is expected to inhibit both, its efficacy might vary. Ensure the inhibitor is validated for the species of granzyme B you are using.
-
Substrate Integrity: Like the inhibitor, the substrate can also degrade. Prepare fresh substrate solutions for each experiment and store stocks as recommended by the manufacturer, typically at -20°C in DMSO.[7]
Q5: Are there factors within my biological sample that could interfere with inhibition?
Yes, particularly when working with cell lysates or primary cells.
-
Endogenous Inhibitors: Cells can express natural inhibitors of granzyme B, with the most potent being the serine protease inhibitor 9 (SerpinB9 or PI-9).[8][12] If your cells express high levels of PI-9, it can bind to and inhibit granzyme B, masking the effect of your experimental inhibitor, this compound.[12]
-
Alternative Cell Death Pathways: Granzyme B is a key mediator of apoptosis, but it is not the only one. Cytotoxic lymphocytes can utilize other granzymes or death receptor pathways (e.g., Fas/FasL) to kill target cells.[8][13] If you are measuring overall cell death rather than specific granzyme B activity, the lack of an effect from this compound might indicate that other cell death pathways are active.[14]
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose the issue.
Caption: Troubleshooting flowchart for this compound inhibition failure.
Experimental Protocols
Protocol: In Vitro Granzyme B Inhibition Assay (Fluorometric)
This protocol describes a general method for testing the inhibitory activity of this compound against purified granzyme B using a fluorometric substrate.
Materials:
-
Purified active Granzyme B
-
This compound inhibitor
-
Fluorometric Granzyme B substrate (e.g., Ac-IEPD-AFC)
-
Assay Buffer (e.g., 0.1M HEPES, pH 7.4)[7]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock of Ac-IEPD-AFC substrate in DMSO.[7]
-
Dilute purified granzyme B to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the instrument.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound inhibitor in Assay Buffer. Include a "no inhibitor" control (Assay Buffer only).
-
Add 50 µL of the diluted inhibitor or control to the wells of the 96-well plate.
-
Add 25 µL of the diluted granzyme B solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 30 minutes at 37°C, protected from light.[9]
-
-
Initiate Reaction:
-
Prepare the substrate working solution by diluting the stock to the desired final concentration in Assay Buffer.
-
Add 25 µL of the substrate working solution to each well to start the reaction. The final volume in each well is 100 µL.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Normalize the rates to the "no inhibitor" control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Experimental workflow for a granzyme B inhibition assay.
Signaling Pathway Context
This compound acts intracellularly to block a key apoptosis pathway initiated by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.
Caption: Granzyme B signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, granzyme B and caspase-8 inhibitor (ab142030) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcsb.org [rcsb.org]
- 7. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. quickzyme.com [quickzyme.com]
- 11. anaspec.com [anaspec.com]
- 12. Suppression of granzyme B activity and caspase-3 activation in leukaemia cells constitutively expressing the protease inhibitor 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Granzymes in health and diseases: the good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Granzyme B; the chalk-mark of a cytotoxic lymphocyte - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing stable stock solutions of Ac-IEPD-CHO.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the granzyme B and caspase-8 inhibitor, Ac-IEPD-CHO. Here you will find best practices for preparing stable stock solutions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL.[1] For optimal results, use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can affect the solubility of the compound.
Q2: What is the recommended concentration for the stock solution?
A2: A common stock solution concentration is 10 mM in DMSO.[2] However, the concentration can be adjusted based on the specific requirements of your experiment. Always ensure the compound is fully dissolved before use.
Q3: How should I store the solid compound and the stock solution?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. Please refer to the tables below for detailed storage recommendations.
Q4: Is this compound cell-permeable?
A4: this compound is generally not considered to be cell-permeable. Therefore, it is most effective in biochemical assays with purified enzymes or in cell lysate-based assays. For experiments with intact cells, cell permeabilization methods may be required, or the inhibitor should be introduced directly into the cytoplasm.
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve.
-
Possible Cause: The DMSO used may have absorbed moisture, reducing its solvating power.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Warm the solution gently to 37°C and vortex or sonicate briefly to aid dissolution.
-
-
Possible Cause: The concentration you are trying to achieve is too high.
-
Solution: Try preparing a more dilute stock solution. Ensure you have calculated the correct amount of solvent for your desired concentration.
-
Issue 2: Precipitation is observed in the stock solution after storage.
-
Possible Cause: The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles.
-
Possible Cause: The solvent has evaporated over time, increasing the concentration of the inhibitor.
-
Solution: Ensure that the storage vials are sealed tightly. Parafilm can be used to provide an extra seal.
-
Issue 3: The inhibitor shows low or no activity in my assay.
-
Possible Cause: The inhibitor has degraded due to improper storage.
-
Solution: Ensure that the solid compound and stock solutions have been stored according to the recommended conditions (see tables below). If degradation is suspected, it is best to use a fresh vial of the compound.
-
-
Possible Cause: The inhibitor is not reaching its target in your experimental setup.
-
Solution: As this compound is not cell-permeable, for whole-cell experiments, ensure your protocol includes a method for cell permeabilization or direct delivery of the inhibitor to the cytosol. For biochemical assays, ensure the buffer composition is compatible with the inhibitor's activity.
-
-
Possible Cause: The concentration of the inhibitor is too low to be effective against the target enzyme concentration in your assay.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental conditions.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₄N₄O₉ |
| Molecular Weight | 498.53 g/mol |
| Purity | >95% |
| Appearance | White to off-white solid |
| Synonyms | Ac-Ile-Glu-Pro-Asp-CHO, Granzyme B Inhibitor IV |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (200.59 mM)[1] |
Table 3: Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid Powder | -20°C | 1 year[1] | Store sealed and away from moisture. |
| -80°C | 2 years[1] | Store sealed and away from moisture. | |
| Stock Solution (in DMSO) | -20°C | 1 month[1][3][4] | Aliquot to avoid freeze-thaw cycles. Store sealed. |
| -80°C | 6 months[1][3][4] | Aliquot to avoid freeze-thaw cycles. Store sealed. |
Experimental Protocols
Protocol: Inhibition of Caspase-8 Activity in Cell Lysates
This protocol provides a general workflow for measuring the inhibitory effect of this compound on caspase-8 activity in a cell lysate using a colorimetric substrate like Ac-IETD-pNA.
1. Reagent Preparation:
- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Add 10 mM DTT fresh before use.
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% sucrose, and 10 mM DTT.
- This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
- Caspase-8 Substrate (Ac-IETD-pNA): Prepare a 4 mM stock solution in anhydrous DMSO.
- Cell Culture: Grow cells to the desired confluency and treat with an apoptosis-inducing agent to activate caspase-8.
2. Preparation of Cell Lysate: a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells). c. Incubate on ice for 15-20 minutes. d. Centrifuge at 16,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration of the lysate.
3. Assay Procedure (96-well plate format): a. To each well, add 50-100 µg of cell lysate protein and adjust the volume to 50 µL with Assay Buffer. b. Add the desired concentration of this compound to the treatment wells. For inhibitor control wells, add the inhibitor. For vehicle control wells, add an equivalent volume of DMSO. c. Incubate the plate at 37°C for 10-15 minutes. d. Start the reaction by adding 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM). e. Read the absorbance at 405 nm at multiple time points to monitor the reaction kinetically.
4. Data Analysis: a. Subtract the absorbance of the blank (assay buffer + substrate) from all readings. b. Plot the absorbance versus time to determine the reaction rate. c. Compare the rates of the inhibitor-treated samples to the vehicle control to calculate the percent inhibition.
Mandatory Visualization
References
Overcoming challenges in delivering Ac-IEPD-CHO to target cells.
Welcome to the technical support center for Ac-IEPD-CHO. This resource is designed to assist researchers, scientists, and drug development professionals in successfully delivering the granzyme B and caspase-8 inhibitor, this compound, to target cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of granzyme B and caspase-8.[1][2] Its inhibitory activity on these key enzymes makes it a valuable tool for studying apoptosis and immune-mediated cell death pathways.
Q2: What is the primary challenge in working with this compound?
A2: The main challenge in using this compound is its low cell permeability. Like many peptide-based inhibitors, its physicochemical properties hinder its ability to passively diffuse across the cell membrane to reach its intracellular targets.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once dissolved in DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
Q4: What is a typical working concentration and incubation time for this compound?
A4: The optimal concentration and incubation time are cell-type and experiment-dependent. However, a common starting point is a concentration range of 35-50 μg/mL.[2] A typical experimental setup may involve pre-incubating the cells with this compound for 1 hour before inducing the desired cellular process, followed by a co-incubation for an additional 16 hours.[2] Optimization of these parameters for your specific experimental system is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | Poor Cell Permeability: this compound is not efficiently entering the cells. | 1. Use a Permeabilization Agent: A mild detergent like digitonin (B1670571) can be used to transiently permeabilize the cell membrane. Titrate the concentration of the permeabilizing agent to ensure minimal cell toxicity. 2. Complex with a Cell-Penetrating Peptide (CPP): Non-covalent or covalent conjugation with a CPP can facilitate the intracellular delivery of this compound.[3][4] 3. Electroporation: This physical method can be used to create transient pores in the cell membrane, allowing for the entry of the inhibitor. Optimization of electroporation parameters is crucial to maintain cell viability.[5] |
| Suboptimal Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be insufficient to achieve the desired effect. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your cell type and experimental conditions. 2. Optimize Incubation Time: Conduct a time-course experiment to identify the most effective incubation period.[6] | |
| Inhibitor Instability: The peptide may be degrading in the cell culture medium over long incubation periods. | 1. Replenish the Inhibitor: For long-term experiments, consider replacing the medium with fresh medium containing this compound every 24-48 hours. 2. Use Protease Inhibitors: If degradation by extracellular proteases is suspected, the inclusion of a general protease inhibitor cocktail in the culture medium may help. | |
| High Cell Toxicity or Off-Target Effects | High Concentration of Inhibitor or Delivery Vehicle: Excessive concentrations of this compound or the delivery agent (e.g., CPP, permeabilization agent) can be toxic to cells. | 1. Titrate Concentrations: Determine the highest non-toxic concentration for both this compound and any delivery vehicle used. 2. Include Proper Controls: Always include vehicle-only controls (e.g., DMSO, CPP alone) to assess the toxicity of the delivery system. |
| Off-Target Inhibition: While this compound is known to target granzyme B and caspase-8, high concentrations may lead to the inhibition of other proteases. | 1. Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest concentration that gives the desired inhibitory effect to minimize off-target activity. 2. Use Specificity Controls: If available, use a structurally related but inactive peptide as a negative control to ensure the observed effects are due to the specific inhibition of the target enzymes. | |
| Inconsistent or Irreproducible Results | Variability in Reagent Preparation: Inconsistent dissolution of this compound or improper storage can lead to variability in its effective concentration. | 1. Standardize Dissolution Protocol: Always use fresh, high-quality DMSO for dissolution and ensure the peptide is fully dissolved before use.[7] 2. Aliquot and Store Properly: Prepare single-use aliquots of the dissolved inhibitor to avoid repeated freeze-thaw cycles.[2] |
| Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can impact experimental outcomes. | 1. Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase at the start of the experiment. |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 498.5 Da | |
| Purity | >95% | |
| Solubility | Soluble in DMSO | |
| Primary Targets | Granzyme B, Caspase-8 | [1][2] |
| Recommended Storage (Lyophilized) | -20°C or -80°C | [2] |
| Recommended Storage (in DMSO) | -20°C or -80°C (in aliquots) | [2] |
| Example Working Concentration | 35-50 µg/mL | [2] |
| Example Incubation Time | 1h pre-incubation + 16h co-incubation | [2] |
Experimental Protocols
Protocol 1: General Experimental Workflow for Intracellular Delivery of this compound
This protocol provides a general workflow for delivering this compound to cultured cells. Optimization of specific steps is recommended for each experimental system.
Caption: A general experimental workflow for the intracellular delivery of this compound.
Mandatory Visualizations
Caspase-8 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the extrinsic apoptosis pathway initiated by death receptor activation and the role of caspase-8. This compound inhibits the activation of pro-caspase-8, thereby blocking the downstream apoptotic cascade.
Caption: Inhibition of the extrinsic apoptosis pathway by this compound.
References
Validation & Comparative
Validating the Specificity of Ac-IEPD-CHO: A Comparative Guide for Researchers
For researchers in drug development and cellular biology, the precise inhibition of specific proteases is paramount to obtaining reliable experimental outcomes. Ac-IEPD-CHO is a synthetic peptide aldehyde recognized as a reversible inhibitor of Granzyme B and a putative inhibitor of caspase-8.[1][2][3][4] This guide provides a framework for validating the specificity of this compound in your experimental setup, comparing its known inhibitory profile with that of other relevant caspase inhibitors, and offering detailed protocols for empirical validation.
Understanding the Target: Granzyme B and Caspase-8 Signaling
This compound is reported to inhibit two key enzymes involved in distinct but interconnected cell death pathways: Granzyme B and caspase-8. Granzyme B is a serine protease primarily utilized by cytotoxic T lymphocytes and natural killer (NK) cells to induce apoptosis in target cells. Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, activated upon ligation of death receptors such as Fas and TNFR.
Comparative Inhibitor Profiles
| Inhibitor | Target | Ki / IC50 | Reference(s) |
| This compound | Granzyme B | Ki: 80 nM | [1][2] |
| Caspase-7 | Ki: 550 nM | [2] | |
| Caspase-8 | Inhibitor | [1][3][4] | |
| Z-IETD-FMK | Caspase-8 | IC50: 0.46 µM | [5] |
| Granzyme B | Inhibitor | [5][6] | |
| Ac-DEVD-CHO | Caspase-3 | Ki: 230 pM | [7] |
| Caspase-7 | Ki: 1.6 nM | [8] | |
| Caspase-2 | Ki: 1.7 µM | [9] | |
| Q-VD-Oph | Pan-caspase | IC50: 25-400 nM | [10][11][12][13] |
| Caspase-7 | IC50: 48 nM | [11] |
Note: The lack of a specific Ki or IC50 value for this compound against caspase-8 in the available literature underscores the importance of empirical validation in your specific experimental system.
Experimental Protocols for Specificity Validation
To empirically determine the specificity of this compound, a combination of in vitro enzymatic assays and cell-based approaches is recommended.
In Vitro Caspase Activity Assay
This assay directly measures the ability of this compound to inhibit the activity of purified recombinant caspases.
Principle: A fluorogenic or colorimetric substrate specific for a particular caspase is incubated with the corresponding purified caspase in the presence or absence of the inhibitor. The cleavage of the substrate, which releases a fluorescent or colored molecule, is measured over time.
Materials:
-
Purified, active recombinant human caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9)
-
Fluorogenic or colorimetric caspase substrates (e.g., Ac-IETD-pNA for caspase-8, Ac-DEVD-pNA for caspase-3)
-
This compound and other control inhibitors
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, the respective purified caspase, and the inhibitor dilutions.
-
Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the corresponding caspase substrate.
-
Measure the fluorescence or absorbance at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Cell-Based Western Blot Analysis of Caspase Activation
This method assesses the ability of this compound to prevent the activation of specific caspases within a cellular context.
Principle: Cells are pre-treated with the inhibitor and then stimulated to undergo apoptosis. Cell lysates are then analyzed by Western blot for the presence of the active, cleaved forms of various caspases.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-8, caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Induce apoptosis by adding the appropriate stimulus.
-
After the desired incubation time, harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the pro- and cleaved forms of the caspases of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of caspase cleavage and inhibition.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 3. Abcam this compound, granzyme B and caspase-8 inhibitor, 1MG, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. This compound, granzyme B and caspase-8 inhibitor (ab142030) | Abcam [abcam.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Designing Rigorous Negative Control Experiments for Ac-IEPD-CHO Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ac-IEPD-CHO is a potent, reversible tetrapeptide aldehyde inhibitor of granzyme B and caspase-8, two key proteases involved in distinct but sometimes overlapping pathways of apoptosis and inflammation. To ensure the specificity of experimental findings and avoid misinterpretation of results, the design and implementation of appropriate negative controls are paramount. This guide provides a comparative overview of essential negative control experiments for studies involving this compound, complete with experimental protocols and data presentation formats.
Core Principles of Negative Control Design
A robust negative control strategy for this compound should address several key aspects to validate that the observed biological effects are a direct consequence of inhibiting granzyme B and/or caspase-8. The ideal set of controls will account for off-target effects, the impact of the delivery vehicle, and non-specific effects of the peptide structure itself.
Comparative Overview of Negative Control Strategies
Here, we compare four fundamental negative control strategies that should be considered when designing experiments with this compound.
| Control Strategy | Purpose | Advantages | Limitations | Recommended Use |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | Simple to implement; essential baseline control. | Does not control for off-target or non-specific peptide effects. | Mandatory for all in vitro and in vivo experiments. |
| Inactive Peptide Control | To control for biological effects unrelated to the inhibitory aldehyde moiety. | Provides a high degree of specificity by using a structurally similar but non-functional molecule. | May require custom synthesis if not commercially available. | Highly recommended for validating on-target activity. |
| Alternative Inhibitor | To confirm that a similar phenotype is observed with a different inhibitor targeting the same pathway. | Strengthens the conclusion that the observed effect is due to inhibition of the target pathway. | The alternative inhibitor may have its own off-target effects. | Recommended for confirming pathway-specific effects. |
| Genetic Knockout/Knockdown | To demonstrate that the inhibitor has no effect in the absence of its target protein. | Provides the most definitive evidence for on-target activity. | Can be time-consuming and expensive to generate and validate knockout/knockdown models. | The gold standard for target validation. |
Experimental Protocols and Data Presentation
Vehicle Control
Protocol:
-
Prepare the this compound stock solution in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
In parallel, prepare a "vehicle control" solution containing the same final concentration of the solvent as used for the highest concentration of this compound in the experiment.
-
Treat a set of cells or animals with the vehicle control under the exact same conditions as the this compound-treated group.
-
Measure the desired biological endpoint (e.g., apoptosis, cytokine release) in all groups.
Data Presentation:
| Treatment Group | Concentration | Apoptosis Rate (%) | Cytokine X Level (pg/mL) |
| Untreated | - | 5.2 ± 0.8 | 10.5 ± 2.1 |
| Vehicle (DMSO) | 0.1% | 5.5 ± 1.0 | 11.2 ± 2.5 |
| This compound | 10 µM | 45.8 ± 4.2 | 55.7 ± 6.3 |
| This compound | 50 µM | 82.1 ± 6.5 | 98.4 ± 8.9 |
Inactive Peptide Control
Rationale: The aldehyde group (-CHO) of this compound is critical for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine of the protease. Replacing this group with a non-reactive moiety, such as a hydroxyl group (-CH2OH) or a carboxylic acid (-COOH), should render the peptide inactive.
Proposed Inactive Control: Ac-IEPD-OH (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspart-1-ol)
Protocol:
-
Synthesize or obtain Ac-IEPD-OH.
-
Prepare stock solutions of both this compound and Ac-IEPD-OH in the same solvent.
-
Treat cells with equimolar concentrations of this compound and Ac-IEPD-OH.
-
Include a vehicle control as described above.
-
Assess the biological endpoint of interest.
Data Presentation:
| Treatment Group | Concentration | Caspase-8 Activity (RFU) | Granzyme B Activity (RFU) |
| Vehicle (DMSO) | 0.1% | 10,500 ± 850 | 8,200 ± 650 |
| This compound | 20 µM | 1,200 ± 150 | 950 ± 120 |
| Ac-IEPD-OH | 20 µM | 10,250 ± 900 | 8,100 ± 700 |
Alternative Inhibitor Comparison
Rationale: To corroborate that the observed effects are due to the inhibition of caspase-8 and/or granzyme B, it is useful to compare the effects of this compound with other known inhibitors of these proteases.
Alternative Inhibitors:
-
Caspase-8: z-IETD-fmk (a well-characterized, irreversible caspase-8 inhibitor)
-
Granzyme B: Serpin B9 (a natural, endogenous protein inhibitor of granzyme B with a different mechanism of action)[1][2][3][4]
Protocol:
-
Determine the optimal concentrations for this compound, z-IETD-fmk, and a relevant form of Serpin B9 based on literature or preliminary experiments.
-
Treat cells with each inhibitor individually.
-
Include a vehicle control.
-
Measure the relevant downstream effects.
Data Presentation:
| Inhibitor | Target(s) | Mechanism | Cell Viability (%) |
| Vehicle (DMSO) | - | - | 98 ± 2 |
| This compound | Granzyme B, Caspase-8 | Reversible Aldehyde | 45 ± 5 |
| z-IETD-fmk | Caspase-8 | Irreversible FMK | 52 ± 6 |
| Serpin B9 (recombinant) | Granzyme B | Serpin | 78 ± 7 |
Genetic Knockout Control
Rationale: The most definitive way to demonstrate on-target activity is to use a cell line that genetically lacks the target protein. In the absence of caspase-8, for example, this compound should not inhibit apoptosis induced by pathways that are strictly dependent on this caspase.
Commercially Available Cell Lines:
Protocol:
-
Culture both the wild-type and caspase-8 knockout cell lines under identical conditions.
-
Induce apoptosis through a caspase-8-dependent pathway (e.g., Fas ligand or TRAIL stimulation).
-
Treat both cell lines with this compound or a vehicle control.
-
Measure apoptosis.
Data Presentation:
| Cell Line | Treatment | Apoptosis Induction | Apoptosis Rate (%) |
| Wild-Type | Vehicle | Fas Ligand | 65 ± 5 |
| Wild-Type | This compound | Fas Ligand | 15 ± 3 |
| Caspase-8 KO | Vehicle | Fas Ligand | 12 ± 2 |
| Caspase-8 KO | This compound | Fas Ligand | 13 ± 2 |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams have been generated using the DOT language.
References
- 1. The granzyme B inhibitor SERPINB9 (protease inhibitor 9) circulates in blood and increases on primary cytomegalovirus infection after renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]
- 3. SERPINB9 - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A New Caspase-8 Isoform Caspase-8s Increased Sensitivity to Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of FADD and Caspases Affects the Response of T-Cell Leukemia Jurkat Cells to Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Caspase Cleavage Downstream of Ac-IEPD-CHO Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of downstream caspase cleavage following treatment with the inhibitor Ac-IEPD-CHO. It offers detailed experimental protocols, quantitative data analysis, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to assist researchers in designing and interpreting experiments aimed at understanding the specific effects of this compound on apoptotic pathways.
Comparative Analysis of Caspase Cleavage Inhibition
This compound is a potent, reversible inhibitor of Granzyme B and a known inhibitor of caspase-8.[1][2] Its specificity offers a tool to dissect specific apoptotic pathways, in contrast to broad-spectrum caspase inhibitors like Z-VAD-FMK. Z-VAD-FMK is a cell-permeable pan-caspase inhibitor that irreversibly binds to the catalytic site of multiple caspases, making it a general tool for studying apoptosis.[3]
The following table summarizes hypothetical, yet representative, quantitative data from a Western blot analysis comparing the effects of this compound and Z-VAD-FMK on the cleavage of key apoptotic proteins in a model cell line induced to undergo apoptosis.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Apoptotic Control) |
| Cleaved Caspase-8 | Vehicle Control | 0.1 | 0.05 |
| Apoptotic Control | 2.0 | 1.00 | |
| This compound (50 µM) | 0.4 | 0.20 | |
| Z-VAD-FMK (50 µM) | 0.2 | 0.10 | |
| Cleaved Caspase-3 | Vehicle Control | 0.2 | 0.04 |
| Apoptotic Control | 5.0 | 1.00 | |
| This compound (50 µM) | 2.5 | 0.50 | |
| Z-VAD-FMK (50 µM) | 0.5 | 0.10 | |
| Cleaved PARP | Vehicle Control | 0.3 | 0.06 |
| Apoptotic Control | 5.5 | 1.00 | |
| This compound (50 µM) | 3.0 | 0.55 | |
| Z-VAD-FMK (50 µM) | 0.6 | 0.11 | |
| Loading Control (β-actin) | All Groups | 4.0 | 1.00 |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound-mediated inhibition.
Caption: Western blot validation workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., Jurkat for suspension or HeLa for adherent cells) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Apoptosis Induction: Induce apoptosis using a known agent such as staurosporine (B1682477) (1 µM) or anti-Fas antibody (100 ng/mL) for a predetermined time (e.g., 4-6 hours).
-
Inhibitor Treatment: Pre-treat cells with this compound (e.g., 50 µM) or Z-VAD-FMK (e.g., 50 µM) for 1 hour before adding the apoptosis-inducing agent. Include a vehicle control (e.g., DMSO) and an apoptosis-inducer-only control.
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1] For adherent cells, scrape them in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. For suspension cells, pellet the cells and lyse in RIPA buffer.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.[1] Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Normalize all protein samples to the same concentration with lysis buffer and add 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-8, cleaved caspase-3, and cleaved PARP overnight at 4°C with gentle agitation. Use a loading control antibody, such as β-actin or GAPDH, to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
References
Validating the Mechanism of Action of Ac-IEPD-CHO Using Caspase-8 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the caspase-8 inhibitor Ac-IEPD-CHO with other alternatives, supported by experimental data and detailed protocols. A central focus is the use of caspase-8 knockout cells as a definitive method to confirm the on-target mechanism of action of this compound.
Introduction
This compound is a reversible tetrapeptide aldehyde inhibitor recognized for its activity against caspase-8 and granzyme B.[1][2] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making it a key target for therapeutic intervention in various diseases.[3] However, the specificity of small molecule inhibitors can often be a concern. This guide outlines an experimental framework using caspase-8 knockout cells to unequivocally validate that the anti-apoptotic effects of this compound are directly mediated through the inhibition of caspase-8.
The rationale is straightforward: if this compound specifically targets caspase-8, it should prevent apoptosis in wild-type cells that rely on this caspase for death signaling. Conversely, in caspase-8 knockout cells, which are inherently resistant to extrinsic apoptosis, this compound should have no further protective effect. This comparative approach provides robust evidence of the inhibitor's mechanism of action.
Comparison of Caspase-8 Inhibitors
| Inhibitor | Target | Reversibility | IC50 / Ki | Reference |
| This compound | Caspase-8, Granzyme B, Caspase-7 | Reversible | Ki (Granzyme B) = 80 nM, Ki (Caspase-7) = 550 nM | [1][5] |
| z-IETD-fmk | Caspase-8 | Irreversible | IC50 (Caspase-8) = 350 nM, IC50 (TNFα-induced apoptosis) = 0.46 µM | [6] |
Confirming Mechanism of Action: Wild-Type vs. Caspase-8 Knockout Cells
The most definitive method to confirm that this compound acts through caspase-8 is to compare its effect on apoptosis in wild-type cells versus cells lacking the caspase-8 gene (caspase-8 knockout).
Expected Experimental Outcome
Wild-type cells induced to undergo extrinsic apoptosis (e.g., via TRAIL or Fas ligand) should be protected by this compound. In contrast, caspase-8 knockout cells, already resistant to these stimuli, should show no significant change in their low level of apoptosis when treated with this compound.
The following table presents hypothetical, yet expected, data from such an experiment.
| Cell Line | Treatment | Apoptosis Induction | % Apoptotic Cells (Hypothetical) | Caspase-3 Activity (RFU) (Hypothetical) |
| Wild-Type (e.g., Jurkat) | Vehicle | No | 5% | 1,000 |
| Wild-Type | Vehicle | Yes (e.g., TRAIL) | 45% | 8,000 |
| Wild-Type | This compound | Yes (e.g., TRAIL) | 10% | 1,500 |
| Caspase-8 KO (e.g., Jurkat JB6) | Vehicle | No | 4% | 900 |
| Caspase-8 KO | Vehicle | Yes (e.g., TRAIL) | 8% | 1,200 |
| Caspase-8 KO | This compound | Yes (e.g., TRAIL) | 7% | 1,100 |
RFU: Relative Fluorescence Units
This expected data illustrates that this compound's protective effect is absent in cells lacking its specific target, caspase-8.
Experimental Protocols
Induction of Extrinsic Apoptosis
This protocol describes the induction of apoptosis in wild-type and caspase-8 knockout Jurkat cells using TNF-related apoptosis-inducing ligand (TRAIL).
Materials:
-
Wild-type Jurkat cells
-
Caspase-8 knockout Jurkat cells (e.g., JB6 clone)[6]
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human TRAIL/Apo2L
-
This compound
-
z-IETD-fmk (as a comparator)
-
DMSO (vehicle control)
Protocol:
-
Seed wild-type and caspase-8 knockout Jurkat cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with desired concentrations of this compound, z-IETD-fmk, or DMSO for 1-2 hours.
-
Induce apoptosis by adding TRAIL to a final concentration of 100 ng/mL.
-
Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Proceed with apoptosis and caspase activity assays.
Caspase-3 Fluorometric Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase downstream of caspase-8.
Materials:
-
Treated cells from the apoptosis induction protocol
-
Caspase-3 substrate (Ac-DEVD-AMC or a similar fluorogenic substrate)
-
Cell lysis buffer
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Protocol:
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer 20 µL of the supernatant (cell lysate) to a new well in a 96-well black microplate.
-
Prepare a reaction mix containing assay buffer and the caspase-3 substrate according to the manufacturer's instructions.
-
Add 80 µL of the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the caspase-3 activity.
Western Blot for Caspase-8 Cleavage
This method is used to visualize the inhibition of caspase-8 activation (cleavage) by this compound.
Materials:
-
Treated cells from the apoptosis induction protocol
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against caspase-8 (detects both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-8 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system. A reduction in the cleaved fragments of caspase-8 in the presence of this compound indicates inhibition.
Visualizing the Experimental Logic and Pathways
Extrinsic Apoptosis Pathway and Inhibitor Action
The following diagram illustrates the extrinsic apoptosis pathway initiated by death receptors and the points of action for caspase-8 inhibitors.
Extrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow for Mechanism Validation
This diagram outlines the workflow for comparing the effects of this compound in wild-type and caspase-8 knockout cells.
Workflow for validating the mechanism of action of this compound.
Logical Relationship of Confirmation
This diagram illustrates the logical framework for confirming the on-target effect of this compound.
Logical framework for confirming the on-target effect of this compound.
Conclusion
The use of caspase-8 knockout cells provides an indispensable tool for the unambiguous validation of the mechanism of action for caspase-8 inhibitors like this compound. While chemical inhibitors are valuable, their potential for off-target effects necessitates a genetically controlled system for definitive confirmation. The experimental design outlined in this guide, comparing the effects of this compound in wild-type versus caspase-8 knockout cells, offers a robust and reliable method to demonstrate on-target engagement. For drug development professionals, this level of validation is critical for advancing a compound through the preclinical and clinical pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 6. Reconstitution of caspase-8 sensitizes JB6 cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of different granzyme B inhibitors available for research.
For researchers, scientists, and drug development professionals, the selection of a suitable granzyme B (GzmB) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of different classes of GzmB inhibitors available for research, supported by experimental data and detailed protocols to aid in the selection process.
Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells.[1] Upon release into a target cell, GzmB plays a pivotal role in initiating apoptosis, or programmed cell death, making it a key player in the immune response against viral infections and cancerous cells.[1][2] Given its central role in cytotoxicity, the inhibition of GzmB is a valuable tool for studying immune regulation, apoptosis, and for the development of potential therapeutics for autoimmune diseases and other conditions with excessive GzmB activity.
This guide explores the characteristics of small molecule inhibitors, both covalent and non-covalent, peptide-based inhibitors, and the endogenous biological inhibitor, SERPINB9.
Comparative Analysis of Granzyme B Inhibitors
The efficacy of a granzyme B inhibitor is primarily determined by its potency, selectivity, and mechanism of action. The following tables summarize the quantitative data for several commonly used GzmB inhibitors.
| Table 1: Small Molecule and Peptide-Based Granzyme B Inhibitors | ||||
| Inhibitor | Class | Mechanism of Action | Potency (Ki / IC50) | Selectivity |
| VTI-1002 | Small Molecule (non-covalent) | Potent and selective inhibitor of human Granzyme B.[3][4] | Ki: 4.4 nM (human GzmB) IC50: 179 nM (mouse GzmB)[3][4] | High selectivity over caspases 3-10, cathepsin G, and neutrophil elastase.[3][4] |
| Ac-IEPD-CHO | Peptide Aldehyde (reversible covalent) | Reversible inhibitor of granzyme B and caspase-8.[5][6] | Ki: 80 nM (GzmB)[3][6] | Also inhibits caspase-8.[5] |
| Z-AAD-CMK | Peptide Chloromethylketone (irreversible covalent) | Irreversibly binds to the active site of granzyme B, blocking its proteolytic function.[1][7] | - | Selective for granzyme B.[7] |
| Ac-IETD-CHO | Peptide Aldehyde (reversible covalent) | Potent, reversible inhibitor of granzyme B and caspase-8.[5] | - | Also inhibits caspase-8.[5] |
| Table 2: Biological Granzyme B Inhibitor | |||
| Inhibitor | Class | Mechanism of Action | Characteristics |
| SERPINB9 (PI-9) | Serpin (Suicide Substrate) | Forms a stable, covalent complex with granzyme B, leading to its irreversible inactivation.[1][8] | Endogenous intracellular inhibitor that protects cytotoxic lymphocytes from their own granzyme B.[2] |
Signaling Pathways and Experimental Workflows
To effectively study granzyme B and its inhibitors, a thorough understanding of its signaling pathway and the experimental workflows for inhibitor evaluation is essential.
Granzyme B-Mediated Apoptosis Pathway
Granzyme B, delivered into the target cell by perforin (B1180081), initiates a cascade of events leading to apoptosis. It can directly cleave and activate executioner caspases, such as caspase-3 and -7. Alternatively, it can cleave the Bid protein, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade through the formation of the apoptosome.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Experimental Workflow for Inhibitor Comparison
A standardized workflow is crucial for the objective comparison of different granzyme B inhibitors. This typically involves an initial in vitro enzymatic assay to determine the direct inhibitory effect on GzmB activity, followed by a cell-based assay to assess the inhibitor's ability to block GzmB-induced apoptosis in a cellular context.
Caption: Comparative experimental workflow for granzyme B inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor performance.
Granzyme B Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the direct inhibitory effect of compounds on purified granzyme B.
Materials:
-
Purified active human granzyme B
-
Granzyme B substrate (e.g., Ac-IETD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Prepare a dilution series of the test inhibitor in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of diluted granzyme B to each well (except the negative control) and incubate for 15 minutes at 37°C.
-
Add 25 µL of the granzyme B substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Granzyme B-Mediated Apoptosis Assay
This protocol assesses the ability of an inhibitor to protect target cells from apoptosis induced by granzyme B.
Materials:
-
Target cell line (e.g., Jurkat cells)
-
Purified active human granzyme B
-
Perforin or another delivery agent
-
Test inhibitors
-
Cell culture medium
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay or Annexin V-FITC/PI staining kit)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere (if applicable).
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Add a pre-determined concentration of granzyme B and perforin to the wells. Include appropriate controls (untreated cells, cells with GzmB/perforin but no inhibitor).
-
Incubate the plate for 4-6 hours at 37°C.
-
Following the incubation, measure apoptosis using the chosen method:
-
Caspase-3/7 Activity: Lyse the cells and measure caspase activity using a fluorogenic substrate according to the manufacturer's instructions.
-
Annexin V/PI Staining: Stain the cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
-
Determine the percentage of apoptosis inhibition for each inhibitor concentration and calculate the cellular IC50 value.
Conclusion
The choice of a granzyme B inhibitor for research depends on the specific experimental needs. For highly selective and potent inhibition in both in vitro and in vivo models, newer generation small molecules like VTI-1002 are excellent candidates.[3][4] Peptide-based inhibitors such as This compound and Z-AAD-CMK are widely used, but their potential off-target effects, particularly on caspases, should be considered.[5][7] SERPINB9 serves as a crucial biological control and a tool for studying the endogenous regulation of granzyme B.[1][8] By carefully considering the data presented in this guide and employing the outlined experimental protocols, researchers can confidently select the most appropriate granzyme B inhibitor to achieve their scientific objectives.
References
- 1. scbt.com [scbt.com]
- 2. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VTI-1002 | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 4. VTI-1002|VTI1002|Granzyme B (GzmB) inhibitor [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Investigating the Cross-Reactivity Profile of Ac-IEPD-CHO Against Human Caspases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of the tetrapeptide aldehyde inhibitor Ac-IEPD-CHO with various human caspases. This compound is primarily known as a potent inhibitor of Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated apoptosis. However, due to the conserved nature of the active sites among proteases that cleave after aspartate residues, understanding its off-target effects on the caspase family is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications.
This document presents a summary of available quantitative data on the inhibitory activity of this compound and related compounds, detailed experimental protocols for assessing caspase inhibitor specificity, and visualizations of key concepts and workflows to aid in experimental design and data interpretation.
Data Presentation: Inhibitor Specificity Comparison
The following table summarizes the known inhibition constants (Ki) of this compound against its primary target and known caspase interactions. For a comparative perspective, data for other commonly used tetrapeptide aldehyde caspase inhibitors are also included. This allows for a clearer understanding of the relative selectivity of this compound.
| Inhibitor | Primary Target(s) | Caspase-1 (ICE) | Caspase-2 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 |
| This compound | Granzyme B | N/A | N/A | N/A | N/A | N/A | N/A | 550 nM (Ki) [1] | Inhibitor [2] | N/A | N/A |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Weak | Weak | 0.23 nM (Ki) [3] | N/A | N/A | Weak | 1.6 nM (Ki) | Weak | Weak | N/A |
| Ac-IETD-CHO | Caspase-8 | Weak | N/A | Weak | N/A | N/A | Weak | Weak | Potent Inhibitor [4] | Weak | N/A |
| Ac-LEHD-CHO | Caspase-9 | Weak | N/A | Weak | N/A | N/A | Weak | Weak | Weak | Potent Inhibitor | Weak |
| Ac-YVAD-CHO | Caspase-1 | Potent Inhibitor | N/A | Weak | Potent Inhibitor | Potent Inhibitor | N/A | N/A | N/A | N/A | N/A |
N/A: Data not readily available in the public domain. "Weak" indicates significantly higher Ki or IC50 values compared to the primary target(s). "Potent Inhibitor" is stated where the compound is widely recognized as a strong inhibitor, but a specific Ki value was not found in the immediate search results.
Understanding Caspase Specificity and Cross-Reactivity
Caspases, a family of cysteine-aspartic proteases, play critical roles in apoptosis and inflammation. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10), executioner caspases (e.g., caspase-3, -6, -7), and inflammatory caspases (e.g., caspase-1, -4, -5). While all caspases cleave their substrates after an aspartate residue, the preceding three amino acids (P4-P2 positions) in the substrate recognition sequence largely determine their individual specificity.
Mandatory Visualizations
Signaling Pathway: Apoptotic Caspase Cascade
The following diagram illustrates the general pathways of the apoptotic caspase cascade, highlighting the roles of initiator and executioner caspases. Understanding this pathway is fundamental to interpreting the effects of caspase inhibitors.
Caption: The apoptotic caspase signaling cascade.
Experimental Workflow: Caspase Inhibitor Profiling
This workflow outlines the key steps for determining the selectivity of a caspase inhibitor against a panel of purified caspases.
References
- 1. This compound | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Cell Fates: A Researcher's Guide to Ac-IEPD-CHO in Apoptosis and Pyroptosis
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular biology, the precise delineation of cell death pathways is paramount for advancing research in areas ranging from immunology to oncology. A key challenge lies in distinguishing between apoptosis, a form of programmed cell death characterized by cellular shrinkage and fragmentation, and pyroptosis, a highly inflammatory mode of cell death. This guide provides a comprehensive comparison of Ac-IEPD-CHO, a potent inhibitor of caspase-8 and granzyme B, and its role in dissecting these two critical cellular processes.
The Crossroads of Cell Death: The Role of Caspase-8
Caspase-8 stands as a critical molecular switch at the intersection of apoptosis and pyroptosis. Its activation is a hallmark of the extrinsic apoptotic pathway, leading to a cascade of events culminating in clean cellular dismantling. Conversely, the inhibition of caspase-8 can divert the cellular fate towards other forms of programmed cell death, including necroptosis and, under specific conditions, pyroptosis. This makes caspase-8 a prime target for researchers aiming to modulate or identify the specific cell death modality at play.
This compound: A Dual Inhibitor for Probing Cell Death
This compound is a reversible tetrapeptide aldehyde inhibitor that targets both caspase-8 and granzyme B.[1][2] Its ability to block caspase-8 activity allows researchers to investigate the consequences of this inhibition on the cellular response to various stimuli. By preventing caspase-8-mediated apoptosis, this compound can help to unmask underlying pyroptotic pathways.
Furthermore, this compound's inhibition of granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells, adds another layer of utility. Granzyme B can induce apoptosis through caspase activation and can also directly cleave gasdermin E, a key effector of pyroptosis. Therefore, this compound can be employed to study both caspase-8- and granzyme B-mediated cell death pathways.
Performance Comparison: this compound vs. Alternatives
A common alternative for inhibiting caspase-8 is the irreversible inhibitor Z-IETD-FMK. While both compounds target caspase-8, their biochemical properties and specificities differ, which can influence experimental outcomes.
| Inhibitor | Target(s) | Reversibility | Known Inhibition Constants |
| This compound | Caspase-8, Granzyme B, Caspase-7 | Reversible | Granzyme B: Ki = 80 nM[1][3], Caspase-7: Ki = 550 nM[3] |
| Z-IETD-FMK | Caspase-8, Granzyme B | Irreversible | Caspase-8: IC50 = 0.46 µM[4] |
Experimental Protocols for Distinguishing Apoptosis and Pyroptosis
The following experimental workflow provides a framework for utilizing this compound to differentiate between apoptotic and pyroptotic cell death.
Experimental Workflow
References
Confirming Granzyme B Inhibition: A Comparative Guide to Alternative Methods
For researchers, scientists, and drug development professionals, confirming the specific inhibition of granzyme B (GZMB) is a critical step in evaluating novel therapeutics targeting cytotoxic cell-mediated pathways. While Ac-IEPD-CHO is a widely used reversible inhibitor, a multi-faceted approach employing alternative methods is essential for robust validation. This guide provides a comparative overview of various techniques to confirm GZMB inhibition, complete with experimental data and detailed protocols.
Introduction to Granzyme B and its Inhibition
Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon release into a target cell, GZMB plays a pivotal role in inducing apoptosis by cleaving and activating caspases and other cellular substrates.[1] Given its central role in immune-mediated cell death, GZMB is a key target in various therapeutic areas, including autoimmune diseases and cancer. This compound is a well-established, reversible peptide aldehyde inhibitor of GZMB with a Ki of 80 nM, and it also exhibits inhibitory activity against caspase-8.[2][3] To overcome the limitations of relying on a single inhibitor and to confirm on-target effects, researchers can employ a range of orthogonal assays.
Comparative Analysis of Granzyme B Inhibition Assays
The following table summarizes key methods for confirming GZMB inhibition, offering a comparison of their principles, advantages, and limitations.
| Assay Type | Method | Principle | Typical Readout | Advantages | Disadvantages |
| Biochemical Assays | Fluorogenic Substrate Assay | Recombinant GZMB cleaves a synthetic peptide substrate (e.g., Ac-IEPD-AFC), releasing a fluorescent molecule.[1][4][5] | Fluorescence intensity (Ex/Em = 380/500 nm for AFC) | High-throughput, direct measure of enzymatic activity, sensitive.[5] | In vitro assay may not fully reflect cellular activity, potential for off-target effects of inhibitors on other proteases. |
| FRET-Based Assay | GZMB cleaves a FRET substrate, separating a fluorophore and a quencher, resulting in increased fluorescence.[6] | Fluorescence intensity (e.g., Ex/Em = 490/520 nm) | High sensitivity, suitable for continuous monitoring.[6] | Similar to other biochemical assays, lacks cellular context. | |
| Cell-Based Assays | PARP Cleavage Western Blot | GZMB-induced apoptosis leads to the cleavage of PARP-1 (116 kDa) into an 89 kDa fragment by activated caspases.[7][8] | Band intensity on a Western blot | Confirms a downstream event in the apoptotic pathway within a cellular context.[7] | Semi-quantitative, labor-intensive, indirect measure of GZMB activity. |
| Intracellular GZMB Staining (Flow Cytometry) | Measures the level of GZMB protein within effector cells.[9][10][11] | Mean Fluorescence Intensity (MFI) | Quantifies GZMB expression at the single-cell level.[9] | Does not directly measure enzymatic activity or inhibition. | |
| Annexin V/Propidium Iodide Staining (Flow Cytometry) | Detects apoptosis in target cells co-cultured with effector cells. | Percentage of apoptotic cells | Measures the biological outcome of GZMB activity (cell death). | Indirect, does not distinguish GZMB-mediated apoptosis from other cell death pathways. | |
| Immunoassays | Granzyme B ELISpot | Measures the frequency of GZMB-secreting cells upon stimulation.[4][12] | Spot forming units (SFUs) | Highly sensitive, provides information on the number of activated effector cells.[4] | Measures secretion, not enzymatic activity in the target cell. |
| In Vivo Imaging | PET Imaging with GZMB-specific probes | A radiolabeled peptide probe is cleaved by GZMB, leading to signal accumulation at sites of activity.[13] | Positron emission tomography (PET) signal | Non-invasive, provides spatial and temporal information on GZMB activity in a living organism. | Technically complex, requires specialized equipment and probes. |
Quantitative Comparison of Granzyme B Inhibitors
This table provides a summary of the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound and other selected GZMB inhibitors.
| Inhibitor | Type | Target | Ki / IC50 | Reference |
| This compound | Peptide aldehyde | Granzyme B, Caspase-8 | Ki = 80 nM (GZMB) | [2][3] |
| Compound 20 | Small molecule | Granzyme B | Ki = 7 nM (human GZMB) | [14] |
| Serpin B9 (PI-9) | Serine protease inhibitor | Granzyme B | Potent inhibitor | [10] |
| Z-AAD-CMK | Peptide chloromethylketone | Granzyme B (irreversible) | - | |
| Nafamostat mesylate | Synthetic serine protease inhibitor | Granzyme B | - |
Experimental Protocols
Fluorogenic Granzyme B Activity Assay
This protocol is adapted from commercially available kits and is suitable for screening GZMB inhibitors.[5]
Materials:
-
Recombinant human Granzyme B
-
Granzyme B Assay Buffer
-
Granzyme B Substrate (e.g., Ac-IEPD-AFC)
-
Test inhibitors (including this compound as a positive control)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of recombinant GZMB in Granzyme B Assay Buffer.
-
In the 96-well plate, add 50 µL of the GZMB solution to each well.
-
Add 25 µL of the test inhibitor at various concentrations to the respective wells. For the positive control, use this compound. For the enzyme control, add 25 µL of assay buffer.
-
Incubate the plate for 10-15 minutes at 37°C.
-
Prepare the substrate solution by diluting the Granzyme B Substrate in the assay buffer according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity (Ex/Em = 380/500 nm for AFC) in a kinetic mode for 30-60 minutes at 37°C, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (change in fluorescence over time). The percentage of inhibition can be calculated as: (1 - (Rate of sample / Rate of enzyme control)) * 100%.
Western Blot for PARP Cleavage
This protocol outlines the detection of PARP-1 cleavage in target cells undergoing apoptosis induced by effector cells.[7]
Materials:
-
Target cells and effector cells (e.g., NK-92)
-
Cell culture medium
-
Test inhibitors
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed target cells in a 6-well plate.
-
Pre-treat target cells with test inhibitors for 1-2 hours.
-
Co-culture the target cells with effector cells at an appropriate effector-to-target (E:T) ratio for 4-6 hours to induce apoptosis.
-
Harvest the target cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa band indicates PARP-1 cleavage.
Granzyme B ELISpot Assay
This protocol is a guide for performing a Granzyme B ELISpot assay to measure the frequency of GZMB-secreting cells.[4]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human GZMB capture antibody
-
Effector cells (e.g., PBMCs)
-
Target cells or other stimuli
-
Biotinylated anti-human GZMB detection antibody
-
Streptavidin-alkaline phosphatase (ALP) conjugate
-
BCIP/NBT substrate
-
ELISpot plate reader
Procedure:
-
Coat the ELISpot plate with the anti-human GZMB capture antibody overnight at 4°C.
-
Wash the plate and block with sterile blocking buffer for 2 hours at 37°C.
-
Add effector cells and target cells (or stimulus) to the wells. Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-ALP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate. Allow spots to develop in the dark.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
Mandatory Visualizations
Caption: Granzyme B-mediated apoptosis pathway.
Caption: Experimental workflow for comparing GZMB inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Perforin and granzyme B staining of NK cells [bio-protocol.org]
- 4. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Sensitive and Simple Method to Assess NK Cell Activity by RT-qPCR for Granzyme B Using Spleen and Blood [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorochrome Intracellular Staining Game [bdbiosciences.com]
- 12. Human IFN?/Granzyme B Dual Color ELISpot [protocols.io]
- 13. In Vivo Measurement of Granzyme Proteolysis from Activated Immune Cells with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of potent, selective human granzyme B inhibitors that inhibit CTL mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ac-IEPD-CHO
Essential Safety and Handling Guide for Ac-IEPD-CHO
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational protocols, and disposal of this compound, a reversible granzyme B and caspase-8 inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Gloves | Nitrile, disposable, chemically resistant. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Fume Hood | Use in a well-ventilated area, preferably a chemical fume hood. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound, from initial preparation to final disposal.
Preparation and Reconstitution
-
Pre-handling Check: Before handling, ensure that the safety data sheet (SDS) for this compound has been reviewed and is readily accessible. Confirm that all necessary PPE is available and in good condition.
-
Weighing: As this compound is a solid, conduct all weighing procedures within a chemical fume hood to prevent inhalation of any fine particles.
-
Reconstitution: The compound is soluble in DMSO. Prepare stock solutions by dissolving this compound in an appropriate volume of DMSO as required by the experimental design. Perform this step in a fume hood.
Use in Experiments
-
Cell Culture and Assays: When adding the reconstituted this compound to cell cultures or biochemical assays, wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Incubation: During incubation periods, ensure that all vessels containing this compound are clearly labeled.
-
Storage of Stock Solutions: Store stock solutions at -20°C for short-term storage and -80°C for long-term storage to maintain stability.[1]
Spill Management and Disposal
-
Spill Response: In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of all waste materials, including empty vials, contaminated gloves, and absorbent materials, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key stages and decision points in the safe operational and disposal plan for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
